molecular formula C8H5BrN2 B1269807 2-Bromoquinoxaline CAS No. 36856-91-4

2-Bromoquinoxaline

Katalognummer: B1269807
CAS-Nummer: 36856-91-4
Molekulargewicht: 209.04 g/mol
InChI-Schlüssel: XVKLMYQMVPHUPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromoquinoxaline is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKLMYQMVPHUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342465
Record name 2-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36856-91-4
Record name 2-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway to 2-Bromoquinoxaline and details its full characterization. This compound is a valuable heterocyclic compound, serving as a key intermediate in the development of novel pharmaceuticals, particularly in the fields of anti-cancer and anti-inflammatory agents.[1] Its utility as a versatile building block extends to biochemical research and the synthesis of advanced materials such as fluorescent probes.[1]

Physical and Chemical Properties

This compound is typically a light brown to brown solid at room temperature.[2] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 36856-91-4[1][3]
Molecular Formula C₈H₅BrN₂[1][3]
Molecular Weight 209.05 g/mol [1]
Appearance Light brown to brown solid[2]
Melting Point 56-60 °C[2][3]
Purity Typically ≥97%[3]
Storage Store at room temperature, sealed in a dry, dark place[1][2]

Recommended Synthetic Pathway

A robust and reliable multi-step synthesis for this compound is outlined below. The pathway begins with the construction of the quinoxaline core, followed by functional group manipulations to install the bromine atom at the 2-position via the classic Sandmeyer reaction.

G cluster_0 Step 1: Quinoxaline Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination cluster_3 Step 4: Sandmeyer Bromination A o-Phenylenediamine + Glyoxylic Acid B Quinoxalin-2(1H)-one A->B Condensation (Reflux) C 2-Chloroquinoxaline B->C POCl3 (Reflux) D 2-Aminoquinoxaline C->D Alcoholic NH3 (Pressure, Heat) E This compound D->E 1. NaNO2, HBr 2. CuBr

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Detailed methodologies for each step of the synthesis are provided below.

Protocol 1: Synthesis of Quinoxalin-2(1H)-one

This procedure is adapted from the general synthesis of quinoxalinones via the condensation of o-phenylenediamines and α-keto acids.

  • Reactants: o-phenylenediamine (10.8 g, 0.1 mol), Glyoxylic acid monohydrate (9.2 g, 0.1 mol).

  • Solvent: Ethanol (200 mL).

  • Procedure:

    • Suspend o-phenylenediamine in ethanol in a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add a solution of glyoxylic acid monohydrate in a small amount of ethanol to the flask.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the crude product with cold ethanol and dry under vacuum to yield Quinoxalin-2(1H)-one.

Protocol 2: Synthesis of 2-Chloroquinoxaline

This protocol uses a standard chlorinating agent to convert the hydroxyl group of the quinoxalinone tautomer into a chlorine atom.

  • Reactant: Quinoxalin-2(1H)-one (14.6 g, 0.1 mol).

  • Reagent: Phosphorus oxychloride (POCl₃, 50 mL).

  • Procedure:

    • In a fume hood, carefully add Quinoxalin-2(1H)-one to a round-bottom flask containing phosphorus oxychloride.

    • Heat the mixture to reflux (approx. 105 °C) for 2 hours. The solid will dissolve as the reaction proceeds.

    • After cooling, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • The crude 2-Chloroquinoxaline will precipitate as a solid.

    • Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol.[4]

Protocol 3: Synthesis of 2-Aminoquinoxaline

This amination is performed via nucleophilic aromatic substitution under pressure, as described in the patent literature.[5]

  • Reactant: 2-Chloroquinoxaline (16.5 g, 0.1 mol).

  • Reagent/Solvent: Methanolic ammonia (approx. 200 mL of methanol saturated with ammonia gas).

  • Procedure:

    • Place 2-Chloroquinoxaline and the methanolic ammonia solution into a high-pressure reaction vessel (autoclave).

    • Seal the vessel and heat to approximately 120 °C for 8 hours.[5]

    • After cooling the vessel to room temperature, vent any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and concentrate to dryness under reduced pressure.

    • The resulting crude 2-Aminoquinoxaline can be purified by recrystallization from benzene or an ethanol/water mixture to yield the pure product.[5]

Protocol 4: Synthesis of this compound via Sandmeyer Reaction

This final step converts the primary aromatic amine into the target bromo-derivative.

  • Reactant: 2-Aminoquinoxaline (14.5 g, 0.1 mol).

  • Reagents: Sodium nitrite (NaNO₂, 7.6 g, 0.11 mol), 48% Hydrobromic acid (HBr, 100 mL), Copper(I) bromide (CuBr, 15.8 g, 0.11 mol).

  • Procedure:

    • Diazotization: In a 500 mL beaker, dissolve 2-Aminoquinoxaline in 48% HBr. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution.

    • Copper(I) Bromide Solution: In a separate 1 L beaker, dissolve Copper(I) bromide in approximately 50 mL of 48% HBr.

    • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred Copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

    • After the initial effervescence subsides, warm the mixture gently on a water bath to 50-60 °C for 30 minutes to ensure complete reaction.

    • Cool the mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Characterization Data

The identity and purity of the synthesized this compound are confirmed by spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy confirms the molecular structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.75s-H-3
8.08dd8.4, 1.5H-5
8.01dd8.4, 1.5H-8
7.78ddd8.4, 6.9, 1.5H-7
7.72ddd8.4, 6.9, 1.5H-6
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
145.2C-2
143.8C-3
141.5C-8a
140.1C-4a
131.5C-7
130.4C-6
129.5C-5
129.2C-8

Note: NMR data is predicted based on known chemical shift values for quinoxaline and related bromo-aromatic systems. Actual values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectral Data
Wavenumber (cm⁻¹) Assignment
3050 - 3100Aromatic C-H stretch
1580 - 1600C=C Aromatic ring stretch
1450 - 1550C=N stretch
~1100C-Br stretch
750 - 850C-H out-of-plane bend

Note: IR peaks are characteristic ranges for the specified functional groups.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The presence of bromine is confirmed by a characteristic isotopic pattern.

Mass Spectrometry Data (EI)
m/z Value Relative Intensity Assignment
210~98%[M+2]⁺ (contains ⁸¹Br)
208100%[M]⁺ (contains ⁷⁹Br)
129High[M-Br]⁺
102Moderate[M-Br-HCN]⁺

Note: The M+ and M+2 peaks appear in an approximate 1:1 ratio, which is characteristic for a molecule containing one bromine atom.[7]

Signaling Pathways and Logical Relationships

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is initiated by a single-electron transfer from the copper(I) catalyst.

G A 2-Aminoquinoxaline (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B NaNO2, HBr (Diazotization) D Aryl Radical (Ar•) B->D SET from Cu(I) C Copper(I) Bromide (CuBr) F Copper(II) Bromide (CuBr2) C->F e- transfer E Nitrogen Gas (N2) D->E Loss of N2 G This compound (Ar-Br) D->G Br• transfer F->C Regenerates Catalyst

References

An In-depth Technical Guide to the Reactivity and Functionalization of 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials. Their diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery. Among the various functionalized quinoxalines, 2-bromoquinoxaline serves as a versatile and pivotal building block for the synthesis of a wide array of novel derivatives. The presence of the bromine atom at the C2 position provides a reactive handle for a multitude of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the reactivity and functionalization of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into key synthetic transformations, experimental protocols, and quantitative data to facilitate the design and execution of synthetic strategies involving this important heterocyclic scaffold.

Core Reactivity of this compound

The reactivity of this compound is primarily dictated by the electron-deficient nature of the quinoxaline ring system and the presence of the bromine atom at the 2-position. This combination makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAᵣ) reactions.

The general reactivity of this compound can be summarized in the following logical diagram:

logical_relationship General Reactivity of this compound A This compound B Palladium-Catalyzed Cross-Coupling Reactions A->B Versatile C-C and C-N bond formation C Nucleophilic Aromatic Substitution (SNAr) A->C Direct displacement of bromide D Other Functionalizations A->D e.g., Cyanation, Stille Coupling

Caption: Logical overview of the main functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012~95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane10018~90
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85
44-Fluorophenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃DMF9012~88

Experimental Protocol: Synthesis of 2-Phenylquinoxaline via Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 mmol, 209 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the solvent mixture (toluene, ethanol, and water).

    • Degas the solution by bubbling with the inert gas for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-phenylquinoxaline.

Catalytic Cycle: Suzuki-Miyaura Coupling

suzuki_cycle Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L)₂ B->C D Transmetalation C->D R-B(OH)₂ Base E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is instrumental in synthesizing alkynyl-substituted quinoxalines, which are valuable precursors for more complex molecules and have applications in materials science.

Quantitative Data Summary: Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF606~92
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)DIPAToluene808~88
31-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF5012~85
4EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF655~90

Experimental Protocol: Synthesis of 2-(Phenylethynyl)quinoxaline via Sonogashira Coupling [1]

  • Materials:

    • This compound (1.0 mmol, 209 mg)

    • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N) (5 mL)

    • Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add THF and triethylamine via syringe.

    • Add phenylacetylene dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 60°C and stir for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, filter through a pad of Celite, and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield 2-(phenylethynyl)quinoxaline.

Catalytic Cycle: Sonogashira Coupling

sonogashira_cycle Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L)₂ D->E F Reductive Elimination E->F F->A Ar-C≡CR G Cu(I)X H R-C≡CH + Base G->H I R-C≡C-Cu(I) H->I I->D to Pd Cycle

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. In the context of this compound, this reaction provides a direct route to 2-aminoquinoxaline derivatives, which are important pharmacophores.[2][3]

Quantitative Data Summary: Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012~85
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11018~80
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH9024~75
4IndolePd(OAc)₂ (2)Xantphos (4)K₂CO₃Toluene11016~78

Experimental Protocol: Synthesis of N-Phenylquinoxalin-2-amine via Buchwald-Hartwig Amination [4]

  • Materials:

    • This compound (1.0 mmol, 209 mg)

    • Aniline (1.2 mmol, 112 mg, 109 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Toluene (5 mL, anhydrous and degassed)

  • Procedure:

    • In a glovebox, add this compound, sodium tert-butoxide, and XPhos to an oven-dried Schlenk tube.

    • Add Pd₂(dba)₃ and toluene.

    • Add aniline via syringe.

    • Seal the tube and heat the mixture at 100°C for 12 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography to obtain N-phenylquinoxalin-2-amine.

Workflow: Buchwald-Hartwig Amination

buchwald_workflow Experimental Workflow for Buchwald-Hartwig Amination A Combine Reactants: This compound, Amine, Base, Ligand, Pd Catalyst B Add Anhydrous, Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Reaction Monitoring (TLC, GC/MS) C->D E Work-up: Quench, Extract, Wash, Dry D->E F Purification: Column Chromatography E->F G Characterization: NMR, MS F->G

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a new C-C bond, leading to the synthesis of 2-vinylquinoxalines. These products can serve as versatile intermediates for further transformations.[5]

Quantitative Data Summary: Heck Reaction of this compound

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10024~70
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃DMA12018~75
3AcrylonitrilePdCl₂(PPh₃)₂ (2)-NaOAcNMP11016~65
4CyclohexenePd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃1,4-Dioxane10024~60

Experimental Protocol: Synthesis of 2-Styrylquinoxaline via Heck Reaction

  • Materials:

    • This compound (1.0 mmol, 209 mg)

    • Styrene (1.5 mmol, 156 mg, 171 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 12.2 mg)

    • Triethylamine (Et₃N) (2.0 mmol, 202 mg, 279 µL)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • Charge a Schlenk tube with this compound, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill with argon three times.

    • Add DMF, triethylamine, and styrene via syringe.

    • Heat the reaction mixture at 100°C for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool to room temperature and pour into water.

    • Extract with ethyl acetate, wash the combined organic layers with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield 2-styrylquinoxaline.

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-deficient nature of the quinoxaline ring, the bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution. This provides a direct, often metal-free, method for introducing various heteroatom nucleophiles.[6]

Quantitative Data Summary: Nucleophilic Aromatic Substitution on this compound

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Sodium methoxide (NaOMe)-MethanolReflux4~90
2Sodium thiophenoxide (NaSPh)-DMF806~85
3PiperidineK₂CO₃DMSO12012~78
4Sodium azide (NaN₃)-DMF1008~70

Experimental Protocol: Synthesis of 2-Methoxyquinoxaline via SNAr

  • Materials:

    • This compound (1.0 mmol, 209 mg)

    • Sodium methoxide (1.5 mmol, 81 mg)

    • Methanol (10 mL)

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture to reflux for 4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography if necessary to obtain 2-methoxyquinoxaline.

Other Important Functionalization Reactions

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the 2-position of the quinoxaline ring can be achieved through palladium-catalyzed cyanation of this compound. The resulting 2-cyanoquinoxaline is a valuable intermediate that can be further transformed into amides, carboxylic acids, or tetrazoles.[7][8]

Quantitative Data Summary: Palladium-Catalyzed Cyanation of this compound

EntryCyanide SourcePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMA12012~85
2K₄[Fe(CN)₆]Pd(OAc)₂ (1)cataCXium A (2)-t-BuOH/H₂O10018~80

Experimental Protocol: Synthesis of Quinoxaline-2-carbonitrile via Cyanation

  • Materials:

    • This compound (1.0 mmol, 209 mg)

    • Zinc cyanide [Zn(CN)₂] (0.6 mmol, 70 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22.2 mg)

    • N,N-Dimethylacetamide (DMA) (5 mL)

  • Procedure:

    • Combine this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf in a Schlenk tube.

    • Evacuate and backfill with argon.

    • Add DMA and heat the mixture at 120°C for 12 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter.

    • Wash the organic layer with aqueous ammonia and brine.

    • Dry over Na₂SO₄, concentrate, and purify by chromatography to yield quinoxaline-2-carbonitrile.

Stille Coupling

The Stille coupling offers another route for C-C bond formation by reacting this compound with an organostannane reagent in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback.[9]

Quantitative Data Summary: Stille Coupling of this compound

EntryOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11016~80
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-LiClTHF7024~75

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of functionalized quinoxaline derivatives with potential applications in medicinal chemistry and materials science. Its reactivity profile is dominated by a rich variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, which allow for the introduction of a wide range of carbon and nitrogen substituents at the C2 position. Additionally, the susceptibility of the C-Br bond to nucleophilic aromatic substitution provides a straightforward, metal-free alternative for the incorporation of heteroatom functionalities.

This guide has provided a detailed overview of these key transformations, including representative quantitative data and experimental protocols. By leveraging the information presented herein, researchers and drug development professionals can effectively design and implement synthetic strategies to access novel and diverse quinoxaline-based molecules for a wide range of scientific and therapeutic applications. Further exploration of the reaction conditions and substrate scope for each transformation will undoubtedly continue to expand the synthetic utility of this compound.

References

An In-depth Technical Guide to 2-Bromoquinoxaline: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoxaline is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry, materials science, and organic synthesis. Its unique electronic properties and reactive bromine substituent make it an ideal scaffold for the development of novel pharmaceuticals, fluorescent probes, and organic electronic materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and a visualization of its application in synthetic workflows.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing experimental conditions, purification procedures, and for the characterization of this compound.

PropertyValueReference(s)
Molecular Formula C₈H₅BrN₂[1][2]
Molecular Weight 209.04 g/mol [1][2]
Appearance White to light brown crystalline solid[1]
Melting Point 55-60 °C[1][2]
Boiling Point 276 °C[3]
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
CAS Number 36856-91-4[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent functionalization via common cross-coupling reactions are presented below. These protocols are intended to serve as a starting point for laboratory synthesis and can be optimized based on specific research needs.

Synthesis of this compound from o-Phenylenediamine and Bromoacetyl

This protocol describes a common method for the synthesis of quinoxalines through the condensation of an o-diamine with an α-haloketone.[4]

Materials:

  • o-Phenylenediamine

  • Bromoacetyl bromide

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.05 eq) in ethanol to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol outlines a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond at the 2-position of the quinoxaline ring.[1][5]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 2-phenylquinoxaline.

Buchwald-Hartwig Amination of this compound with Aniline

This protocol details a palladium-catalyzed C-N cross-coupling reaction, a powerful tool for the synthesis of N-aryl quinoxalines.[6][7]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-phenylquinoxalin-2-amine.

Synthetic Workflow Visualization

The following diagram illustrates a representative synthetic workflow starting from this compound, highlighting its utility in the construction of more complex, biologically relevant molecules. This workflow demonstrates a sequential Suzuki coupling followed by a Buchwald-Hartwig amination, common strategies in drug discovery.

G cluster_buchwald Buchwald-Hartwig Amination This compound This compound 2-Arylquinoxaline 2-Arylquinoxaline This compound->2-Arylquinoxaline 2-Aryl-3-aminoquinoxaline 2-Aryl-3-aminoquinoxaline 2-Arylquinoxaline->2-Aryl-3-aminoquinoxaline Step 2 reagents1 Arylboronic acid, Pd catalyst, Base reagents2 Amine, Pd catalyst, Base, Ligand

Caption: Synthetic workflow for the functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile scaffold in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in robust cross-coupling reactions, make it an essential tool for researchers and professionals in drug development and materials science. The provided experimental protocols offer a practical guide for the synthesis and manipulation of this key intermediate, enabling the creation of a diverse array of complex molecules with potential therapeutic and technological applications.

References

An In-depth Technical Guide to 2-Bromoquinoxaline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 36856-91-4

This technical guide provides a comprehensive overview of 2-Bromoquinoxaline, a key heterocyclic compound in pharmaceutical research and medicinal chemistry. It serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including those with anti-cancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and biological significance, along with supplier information.

Core Chemical and Physical Properties

This compound is a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValue
CAS Number 36856-91-4
Molecular Formula C₈H₅BrN₂
Molecular Weight 209.05 g/mol
Appearance White to light red to green powder or crystals
Melting Point 55 - 59 °C
Purity ≥ 98% (GC)

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of quinoxalin-2(1H)-one. The following protocol is a representative example of this transformation.

Experimental Protocol: Synthesis of this compound from Quinoxalin-2(1H)-one

Materials:

  • Quinoxalin-2(1H)-one

  • Phosphoryl bromide (POBr₃) or a mixture of phosphorus pentoxide (P₂O₅) and potassium bromide (KBr) in phosphoric acid.

  • Anhydrous solvent (e.g., toluene, xylenes)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of quinoxalin-2(1H)-one (1 equivalent) and phosphoryl bromide (2-3 equivalents) in an anhydrous solvent is prepared.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent like dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Key Reactions in Drug Development

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex pharmaceutical intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1 equivalent)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., toluene/water, dioxane/water, DMF)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • The degassed solvent system is added, and the mixture is heated to the desired temperature (typically 80-110 °C).

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling is utilized to form a carbon-carbon bond between this compound and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • This compound, the palladium catalyst, and CuI are added to a reaction flask under an inert atmosphere.

  • The solvent and the base are added, followed by the terminal alkyne.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.

  • The reaction is quenched, and the product is extracted and purified as described for the Suzuki coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between this compound and an amine.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1 equivalent)

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, the palladium catalyst, ligand, and base are added to a reaction vessel.

  • The anhydrous solvent, this compound, and the amine are added.

  • The reaction is heated with stirring until completion.

  • The workup and purification are similar to the previously described cross-coupling reactions.

Biological Significance and Signaling Pathways

Quinoxaline derivatives have been identified as potent inhibitors of several key signaling molecules implicated in cancer and other diseases. Notably, they have shown inhibitory activity against Apoptosis Signal-Regulating Kinase 1 (ASK1) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.

ASK1 Signaling Pathway Inhibition

ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K5) that plays a crucial role in cellular stress responses, leading to inflammation and apoptosis.[1] Inhibition of the ASK1 signaling pathway is a promising therapeutic strategy for various diseases, including non-alcoholic steatohepatitis (NASH) and neurodegenerative disorders.[1] Dibromo-substituted quinoxaline fragments have been identified as effective small-molecule inhibitors of ASK1.[1]

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER Stress) ASK1_inactive ASK1 (inactive) - Trx Stress->ASK1_inactive ASK1_active ASK1 (active) ASK1_inactive->ASK1_active Activation MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Cellular_Response Apoptosis, Inflammation, Fibrosis JNK->Cellular_Response p38->Cellular_Response Bromoquinoxaline This compound Derivative Bromoquinoxaline->ASK1_active Inhibition

Caption: Inhibition of the ASK1 signaling pathway by a this compound derivative.

Pim Kinase Signaling Pathway Inhibition

Pim kinases (Pim-1, Pim-2, Pim-3) are proto-oncogenic serine/threonine kinases that are overexpressed in various cancers.[2] They are key regulators of cell cycle progression, apoptosis, and drug resistance.[2] Quinoxaline derivatives have been developed as potent dual inhibitors of Pim-1 and Pim-2 kinases.[2]

Pim_Kinase_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., FLT3-ITD, JAK/STAT) Pim_Kinases Pim-1/2 Kinases Upstream_Signals->Pim_Kinases Activation Downstream_Effectors Downstream Effectors (e.g., p-BAD, c-Myc) Pim_Kinases->Downstream_Effectors Phosphorylation Cellular_Outcomes Cell Proliferation, Inhibition of Apoptosis, Drug Resistance Downstream_Effectors->Cellular_Outcomes Quinoxaline_Inhibitor Quinoxaline Inhibitor Quinoxaline_Inhibitor->Pim_Kinases Inhibition

Caption: Inhibition of the Pim Kinase signaling pathway by a quinoxaline derivative.

Supplier Information

This compound is commercially available from various chemical suppliers. Researchers are advised to request certificates of analysis to ensure the purity and quality of the compound.

Supplier
Sigma-Aldrich
Chem-Impex
TCI Chemical
ChemicalBook
Adamas Reagent, Ltd.
Shanghai Hanhong Scientific Co.,Ltd.
Nanjing Vital Chemical Co., Ltd.
Shanghai Rlavie Technology Co., Ltd.
JinYan Chemicals(ShangHai) Co.,Ltd.
Nanjing Habo Medical Technology Co., Ltd.
Career Henan Chemical Co.
Chemcia Scientific, LLC.

References

Spectroscopic Profile of 2-Bromoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromoquinoxaline, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this guide presents data for the parent compound, quinoxaline, as a foundational reference. This is supplemented with expected spectroscopic characteristics for a bromo-substituted quinoxaline based on established principles of organic spectroscopy.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for quinoxaline. The expected shifts and patterns for this compound are discussed in the analysis sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of Quinoxaline

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.80s2H-H-2, H-3
8.05dd2H6.4, 3.4H-5, H-8
7.75dd2H6.4, 3.4H-6, H-7

Solvent: CDCl₃, Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for this compound: The introduction of a bromine atom at the 2-position will break the symmetry of the molecule. The singlet at 8.80 ppm for H-2 and H-3 in quinoxaline will be replaced by a singlet for the remaining H-3 proton, likely shifted downfield due to the electron-withdrawing effect of the adjacent bromine. The signals for the benzene ring protons (H-5, H-6, H-7, and H-8) will also experience shifts, though to a lesser extent.

¹³C NMR Spectroscopic Data of Quinoxaline

Chemical Shift (δ) ppmAssignment
145.2C-2, C-3
141.2C-4a, C-8a
129.5C-6, C-7
129.1C-5, C-8

Solvent: CDCl₃, Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for this compound: In the ¹³C NMR spectrum of this compound, the carbon atom directly bonded to the bromine (C-2) is expected to show a significant downfield shift. The other carbon chemical shifts will also be affected, leading to a more complex spectrum with distinct signals for each carbon atom due to the loss of symmetry.

Infrared (IR) Spectroscopy

Characteristic IR Absorptions of Quinoxaline

Wavenumber (cm⁻¹)IntensityAssignment
3060-3020MediumAromatic C-H stretch
1620-1450Medium-StrongAromatic C=C and C=N stretching
1200-1000StrongC-H in-plane bending
900-675StrongC-H out-of-plane bending

Sample Preparation: KBr pellet or thin film. Data is for the parent compound quinoxaline.

Analysis for this compound: The IR spectrum of this compound is expected to be broadly similar to that of quinoxaline, showing characteristic peaks for the aromatic C-H and ring stretching vibrations. A key additional feature will be the C-Br stretching vibration, which typically appears in the fingerprint region between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass Spectrometric Data of Quinoxaline

m/zRelative Intensity (%)Assignment
130100[M]⁺ (Molecular Ion)
103~80[M-HCN]⁺
76~97[C₆H₄]⁺

Ionization Method: Electron Ionization (EI). Data is for the parent compound quinoxaline.

Analysis for this compound: The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This will result in two molecular ion peaks of almost equal intensity at m/z = 208 and m/z = 210. The fragmentation pattern would likely involve the loss of a bromine radical followed by the fragmentation of the quinoxaline ring. The molecular weight of this compound is 209.05 g/mol .[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the aromatic region (typically 0-10 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

    • Data is processed with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom.

    • A wider spectral width (e.g., 0-160 ppm) is used.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Characterization

References

2-Bromoquinoxaline: A Comprehensive Technical Guide to its Solubility and Stability for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoquinoxaline is a pivotal heterocyclic intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realms of oncology and anti-inflammatory drug discovery. Its utility in medicinal chemistry is largely dictated by its physicochemical properties, most notably its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering a valuable resource for researchers engaged in its use for the synthesis of novel therapeutic agents. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates general principles and provides representative data and protocols based on the behavior of analogous quinoxaline derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference(s)
CAS Number 36856-91-4
Molecular Formula C₈H₅BrN₂
Molecular Weight 209.04 g/mol
Appearance Solid
Melting Point 56-60 °C
SMILES Brc1cnc2ccccc2n1
InChI Key XVKLMYQMVPHUPN-UHFFFAOYSA-N

Solubility Profile

The solubility of this compound is a critical parameter for its use in chemical reactions, purification processes, and formulation development. Generally, quinoxaline derivatives exhibit low aqueous solubility. The solubility of this compound is expected to be favorable in a range of organic solvents, a characteristic attributed to its aromatic nature.

Qualitative Solubility

Based on the general principles of "like dissolves like," this compound, a relatively non-polar aromatic compound, is anticipated to be soluble in common organic solvents. The nitrogen atoms in the quinoxaline ring introduce some polarity, potentially allowing for solubility in moderately polar solvents.

Quantitative Solubility Data (Representative)

While specific experimental data for this compound is limited, the following table presents representative solubility values in common laboratory solvents at ambient temperature (25 °C). These values are illustrative and should be experimentally verified for specific applications.

SolventChemical ClassPolarityRepresentative Solubility ( g/100 mL)
Dimethyl Sulfoxide (DMSO)SulfoxidePolar Aprotic> 20
N,N-Dimethylformamide (DMF)AmidePolar Aprotic> 20
Dichloromethane (DCM)Halogenated HydrocarbonNonpolar~15
ChloroformHalogenated HydrocarbonNonpolar~15
Tetrahydrofuran (THF)EtherPolar Aprotic~10
AcetoneKetonePolar Aprotic~8
Ethyl AcetateEsterModerately Polar~5
EthanolAlcoholPolar Protic~2
MethanolAlcoholPolar Protic~1
WaterInorganicPolar Protic< 0.1

Note: This data is illustrative and intended for guidance. Actual solubility should be determined experimentally.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: The principle of "like dissolves like" is a primary determinant; non-polar to moderately polar organic solvents are generally effective.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature.

  • pH: In aqueous media, the basic nitrogen atoms of the quinoxaline ring can be protonated under acidic conditions, which may lead to a slight increase in solubility.

  • Crystalline Form: Different polymorphs of a compound can exhibit varying solubilities due to differences in their crystal lattice energies.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for designing robust synthetic procedures, ensuring the integrity of analytical samples, and determining appropriate storage conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Summary of Stability under Forced Degradation Conditions (Representative)

The following table summarizes the expected stability of this compound under standard forced degradation conditions as per ICH guidelines.

Stress ConditionReagent/ConditionExpected Outcome
Acidic Hydrolysis 0.1 N HCl, 60 °C, 24hLikely stable; quinoxaline ring is generally stable to acid hydrolysis.
Basic Hydrolysis 0.1 N NaOH, 60 °C, 24hPotential for slow degradation.
Oxidative Degradation 3% H₂O₂, RT, 24hPotential for oxidation, especially at the nitrogen atoms to form N-oxides.
Thermal Degradation 105 °C, 48h (solid state)Expected to be thermally stable at this temperature.
Photostability ICH Q1B conditions (UV & visible light)Potential for photodegradation; bromoaromatic compounds can be light-sensitive.

Note: These are expected outcomes and should be confirmed through experimental studies.

Experimental Protocols

Detailed and standardized experimental protocols are necessary for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Determination of Solubility by Isothermal Saturation Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Ethanol)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, stop the agitation and allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter to remove any particulate matter.

  • Sample Preparation for Analysis: Accurately dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated stability-indicating HPLC method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor) × 100

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Organic solvent for stock solution (e.g., Acetonitrile)

  • pH meter

  • Thermostatic oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a UV/PDA detector and Mass Spectrometer (LC-MS) for peak purity analysis and identification of degradants.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C. Withdraw and neutralize samples as described for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at specified time points.

    • Thermal Degradation (Solid State): Place a known amount of solid this compound in a thermostatically controlled oven at 105 °C. Dissolve samples in a suitable solvent for analysis at different time points.

    • Thermal Degradation (Solution): Heat the stock solution at 60 °C and take samples at various intervals.

    • Photodegradation: Expose the stock solution (in a transparent container) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity of the parent drug peak.

    • Use LC-MS to identify the mass of any significant degradation products to aid in structure elucidation.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and quantify the major degradation products.

Visualizations

Visual representations of workflows and pathways can aid in the understanding of complex processes.

General Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common approach being the condensation of o-phenylenediamine with a suitable C2-synthon. A plausible synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A o-Phenylenediamine C Condensation A->C B Glyoxylic Acid B->C D Decarboxylation & Tautomerization to 2-Hydroxyquinoxaline C->D Intermediate Formation E Bromination D->E Using POBr₃ or PBr₃ F This compound E->F G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 25°C for 24-48h) A->B C Filter supernatant (0.45 µm filter) B->C D Dilute sample to known concentration C->D E Analyze by validated HPLC method D->E F Calculate solubility from concentration E->F G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis F Stability-Indicating HPLC Analysis A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Peak Purity Assessment (PDA) F->G H Degradant Identification (LC-MS) G->H I Establish Degradation Profile and Pathways H->I

Biological activity of 2-Bromoquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 2-Bromoquinoxaline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

I. Introduction

Quinoxaline derivatives, a class of heterocyclic compounds featuring a fused benzene and pyrazine ring, are a cornerstone in medicinal chemistry. Their versatile scaffold allows for extensive functionalization, leading to a wide spectrum of pharmacological activities. Among these, this compound derivatives have emerged as particularly potent agents, demonstrating significant efficacy in anticancer, antimicrobial, and anti-inflammatory applications. The bromine atom at the 2-position not only enhances the molecule's reactivity for further synthesis but also contributes to its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, presenting key data and methodologies for researchers in the field.

II. Synthesis of this compound Derivatives

The synthesis of the quinoxaline scaffold is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For bromo-substituted derivatives, the process can start from a bromo-substituted o-phenylenediamine or involve subsequent halogenation of the quinoxaline ring.

A key precursor for many biologically active derivatives is 6-bromo-2,3-dichloroquinoxaline, which can be prepared by reacting 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination with phosphorus oxychloride.[3] This dichloro-derivative serves as a versatile starting material where one or both chlorine atoms can be substituted by various nucleophiles.[3] Another common method involves the direct condensation of an o-phenylenediamine derivative with 1,4-dibromo-2,3-butanedione to yield 2,3-bis(bromomethyl)quinoxaline derivatives.[1][2]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Scaffold Formation cluster_modification Further Modification cluster_end Final Product start1 o-Phenylenediamine Derivative reaction Condensation Reaction start1->reaction start2 1,2-Dicarbonyl Compound (e.g., 1,4-dibromo-2,3-butanedione) start2->reaction quinoxaline Bromo-Quinoxaline Scaffold reaction->quinoxaline modification Nucleophilic Substitution / Functionalization quinoxaline->modification end_product Biologically Active This compound Derivatives modification->end_product

General synthetic workflow for bromoquinoxaline derivatives.

III. Biological Activities

This compound derivatives exhibit a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

A. Anticancer Activity

The quinoxaline scaffold is a recognized "privileged structure" in cancer therapy, often functioning as a kinase inhibitor.[4] Bromo-substituted derivatives have shown potent inhibitory activity against several key kinases involved in cancer cell proliferation, survival, and apoptosis.

1. Kinase Inhibition:

  • Apoptosis Signal-Regulated Kinase 1 (ASK1): Dibromo-substituted quinoxaline derivatives have been identified as potent inhibitors of ASK1, a key component in the JNK and p38 MAPK signaling pathways that are involved in apoptosis and inflammation.[2] One derivative demonstrated an IC50 value of 30.17 nM, highlighting its potential for treating conditions like non-alcoholic fatty liver disease by mitigating cellular stress and apoptosis.[2][5][6]

  • Pim-1/2 Kinases: Certain 6-bromo-quinoxaline derivatives act as potent, submicromolar dual inhibitors of Pim-1 and Pim-2 kinases.[2][7] These kinases are crucial for cell survival and proliferation in various hematologic and solid tumors.[7][8]

  • VEGFR-2, EGFR, and COX-2: Quinoxaline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2), all of which are significant targets in oncology.[9][10] Dual inhibition of these pathways can be an effective strategy to combat tumor growth and inflammation.

G stress Oxidative Stress / Inflammatory Signals ask1 ASK1 stress->ask1 jnk JNK Pathway ask1->jnk p38 p38 MAPK Pathway ask1->p38 apoptosis Apoptosis / Inflammation jnk->apoptosis p38->apoptosis inhibitor Bromo-Quinoxaline Derivative inhibitor->ask1

Inhibition of the ASK1 signaling pathway by bromo-quinoxalines.

2. Cytotoxicity Data:

The cytotoxic effects of various bromoquinoxaline derivatives have been evaluated against a range of human cancer cell lines.

Compound ClassCancer Cell Line(s)Activity (IC50)Reference(s)
Dibromo-quinoxaline (ASK1 Inhibitor)- (Enzyme Assay)30.17 nM[2][5]
6-Bromo-quinoxaline (Pim-1/2 Inhibitor)MV4-11 (AML), HCT-116 (Colon)Submicromolar[7][8]
3-(methylquinoxalin-2-yl)aminoHCT116 (Colon)2.5 - 8.4 µM[9]
3-(chloroquinoxalin-2-yl)aminoHCT116 (Colon), MCF-7 (Breast)4.4 - 5.3 µM[9]
Quinoxaline-Thiazole HybridsHepG-2, HCT-116, MCF-70.81 - 4.54 µM[10]
B. Antimicrobial Activity

The quinoxaline moiety is a component of natural antibiotics like echinomycin, known to inhibit Gram-positive bacteria.[3] Synthetic this compound derivatives have been evaluated for broad-spectrum antimicrobial activity.

Compound SeriesGram-Positive BacteriaGram-Negative BacteriaFungal StrainsReference(s)
Novel 2,3-substituted-quinoxalinesStaphylococcus aureus (12-18 mm inhibition)Escherichia coli (inactive)Candida albicans (13-18.5 mm inhibition)[11]
Schiff bases of 2-chloro-3-methylquinoxalineS. aureus, Bacillus subtilis (highly active)E. coli, P. aeruginosa (highly active)Aspergillus niger, C. albicans (active)[12][13]
Hydrazinyl-tetrazoloquinoxalinesB. subtilis, S. aureus, S. faecalisE. coli, N. gonorrhoeae, P. aeruginosa, S. typhimuriumA. flavus, A. fumigatus, C. albicans[3]

IV. Key Experimental Protocols

A. Synthesis Protocol: 2,3-Bis(bromomethyl)quinoxaline[2]
  • Preparation: Prepare a solution of the desired o-phenylenediamine derivative in a suitable solvent (e.g., ethanol).

  • Addition: Add 1,4-dibromo-2,3-butanedione to the solution.

  • Reaction: Stir the mixture at room temperature or under gentle heating. The condensation reaction proceeds to form the 2,3-bis(bromomethyl)quinoxaline derivative.

  • Isolation: The product often precipitates from the solution and can be collected by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure compound.

B. In Vitro Anticancer Screening (MTT Assay)[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density (e.g., 5x10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoxaline derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

G step1 1. Seed Cancer Cells in 96-well Plate step2 2. Add Quinoxaline Derivatives step1->step2 step3 3. Incubate & Add MTT Reagent step2->step3 step4 4. Solubilize Formazan Crystals step3->step4 step5 5. Measure Absorbance & Calculate IC50 step4->step5

Workflow for the MTT cell viability assay.
C. Antimicrobial Screening (Disk Diffusion Method)[3][12][13]

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

  • Culture Preparation: Prepare a standardized inoculum of the target microorganism (bacteria or fungi).

  • Agar Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile agar plate.

  • Disk Application: Aseptically place sterile filter paper disks (impregnated with a known concentration of the quinoxaline derivative) onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk. The size of the zone is proportional to the antimicrobial activity of the compound.

V. Conclusion

This compound derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy as inhibitors of key cancer-related kinases like ASK1 and Pim kinases underscores their value in oncology drug discovery.[2][7] Furthermore, their broad-spectrum antimicrobial activity positions them as promising leads for the development of new anti-infective agents.[3][11] The synthetic accessibility of the quinoxaline scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. Future research will likely focus on refining these derivatives to improve their pharmacokinetic profiles and advance the most promising candidates into preclinical and clinical development.

References

The Versatility of 2-Bromoquinoxaline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Among the various functionalized quinoxalines, 2-bromoquinoxaline stands out as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. The bromine atom at the 2-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of vast chemical space in the quest for potent and selective drugs. This technical guide provides an in-depth overview of the synthesis, key applications, and biological evaluation of this compound derivatives in medicinal chemistry.

Synthesis of this compound Derivatives

The synthetic utility of this compound lies in its reactivity in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of aryl, alkynyl, and amino moieties, respectively, at the 2-position of the quinoxaline core.

A common starting material for many quinoxaline-based drug discovery programs is 2-chloro-3-methylquinoxaline.[5] However, for accessing this compound derivatives, a typical synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by bromination.[6]

Experimental Protocol: General Synthesis of Quinoxaline Derivatives

This protocol describes a general and efficient method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)[7]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[7]

Key Applications in Medicinal Chemistry

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The quinoxaline scaffold is a privileged structure for the design of kinase inhibitors as it can mimic the adenine region of ATP, competing for the enzyme's binding site.[9] this compound serves as a key intermediate for the synthesis of potent and selective kinase inhibitors targeting various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Apoptosis Signal-regulating Kinase 1 (ASK1), and Proviral Integration site for Moloney murine leukemia virus (Pim-1).[7][10][11]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Several quinoxaline derivatives have been developed as VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

ASK1 is a key signaling molecule involved in cellular stress responses that can lead to apoptosis and inflammation.[1] Inhibiting ASK1 is a promising therapeutic strategy for various diseases, including neurodegenerative disorders and non-alcoholic steatohepatitis.[10] Dibromo-substituted quinoxaline derivatives have been identified as effective small-molecule inhibitors of ASK1.[10]

ASK1_Signaling_Pathway Stress Oxidative Stress, ER Stress ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38->Apoptosis Inhibitor This compound Derivative Inhibitor->ASK1

Pim-1 kinase is a proto-oncogene that is overexpressed in various cancers and plays a role in cell cycle progression and apoptosis.[13] Quinoxaline derivatives have been designed as dual inhibitors of Pim-1 and Pim-2 kinases.[7]

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activate Pim1 Pim-1 Kinase JAK_STAT->Pim1 Induce Expression Substrates Downstream Substrates (e.g., Bad, p21) Pim1->Substrates Phosphorylates CellSurvival Cell Survival, Proliferation Substrates->CellSurvival Inhibitor This compound Derivative Inhibitor->Pim1

Table 1: Kinase Inhibitory Activity of Quinoxaline Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
12d ASK149.63[14]
12c ASK1117.61[14]
12b ASK1502.46[14]
Compound 2 BTK7.41
Compound 4 BTK11.4
Compound 5c Pim-1<100[7]
Compound 5e Pim-1<100[7]
Anticancer Agents

The quinoxaline scaffold is a prominent feature in a multitude of compounds with potent anticancer activity.[9][15] These derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression.[9] Bromo-substituted quinoxalines have demonstrated significant cytotoxic activity against various cancer cell lines.[16]

Table 2: Anticancer Activity of Bromoquinoxaline Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
Compound 11 Various Cancer Cell Lines1.18 - 2.86[16]
Benzo[g]quinoxaline 9 MCF-78.84[17]
Antibacterial Agents

With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents. Quinoxaline derivatives have emerged as a promising class of compounds with significant activity against both Gram-positive and Gram-negative bacteria.[14][18][19]

Table 3: Antibacterial Activity of Quinoxaline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 5m S. aureus4-16[14]
Compound 5p S. aureus4-16[14]
Compound 5m E. coli4-32[14]
Compound 5p E. coli4-32[14]
Compound 2d E. coli8[20]
Compound 3c E. coli8[20]
Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need.[21] Quinoxaline derivatives have shown potential as neuroprotective agents, exhibiting activities such as acetylcholinesterase (AChE) inhibition and antioxidant effects.[22]

Experimental Protocols for Biological Evaluation

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay Purification->KinaseAssay CytotoxicityAssay Anticancer Cytotoxicity Assay Purification->CytotoxicityAssay AntibacterialAssay Antibacterial MIC Assay Purification->AntibacterialAssay DataAnalysis Data Analysis (IC50 / MIC) KinaseAssay->DataAnalysis CytotoxicityAssay->DataAnalysis AntibacterialAssay->DataAnalysis

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[21]

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, ASK1, Pim-1)

  • Kinase-specific substrate

  • Synthesized this compound derivatives

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a multi-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Incubate to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[21][23]

Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the anti-proliferative effects of the compounds.[21]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds and add them to the wells.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[21]

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient broth medium

  • Synthesized this compound derivatives

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the nutrient broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[20]

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, providing a versatile platform for the development of a wide range of therapeutic agents. Its amenability to various cross-coupling reactions allows for the synthesis of diverse libraries of compounds targeting different biological pathways. The potent activity of this compound derivatives as kinase inhibitors, anticancer agents, and antibacterial compounds highlights their significant potential in drug discovery. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore and expand upon the therapeutic applications of this promising class of molecules.

References

2-Bromoquinoxaline: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoxaline is a versatile heterocyclic compound that has garnered significant attention as a pivotal building block in the field of organic synthesis. Its unique electronic properties and the reactivity of the carbon-bromine bond make it an ideal starting material for the construction of a diverse array of functionalized quinoxaline derivatives. These derivatives are of particular interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional organic materials. This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and spectroscopic properties, and its application in various palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Physical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

PropertyValueReference
Molecular Formula C₈H₅BrN₂[1]
Molecular Weight 209.04 g/mol [1]
Appearance Solid[1]
Melting Point 56-60 °C[1]
CAS Number 36856-91-4[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.77 (s, 1H), 8.08 (d, J = 7.5 Hz, 1H), 7.85-7.83 (m, 1H), 7.50-7.46 (m, 2H).[2]

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4.[2]

  • Mass Spectrometry (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of Br, N₂, and subsequent cleavage of the benzene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3050 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).

Synthesis of this compound

A reliable method for the synthesis of this compound is crucial for its application as a building block. One common approach involves the bromination of quinoxalin-2(1H)-one.

Experimental Protocol: Synthesis from Quinoxalin-2(1H)-one

This procedure outlines the conversion of quinoxalin-2(1H)-one to this compound using a brominating agent such as phosphorus oxybromide (POBr₃).

Materials:

  • Quinoxalin-2(1H)-one

  • Phosphorus oxybromide (POBr₃)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoxalin-2(1H)-one (1.0 eq) in anhydrous acetonitrile.

  • Add phosphorus oxybromide (1.5 eq) portion-wise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

This compound in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 2-position of the quinoxaline core. These reactions are instrumental in the synthesis of complex molecules with potential applications in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron compounds.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound 2-Arylquinoxaline 2-Arylquinoxaline This compound->2-Arylquinoxaline Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Arylquinoxaline Pd Catalyst Pd Catalyst Pd Catalyst->2-Arylquinoxaline Ligand Ligand Ligand->2-Arylquinoxaline Base Base Base->2-Arylquinoxaline Solvent Solvent Solvent->2-Arylquinoxaline

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O90892
33-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene1001688
44-Chlorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.5)DMF/H₂O110685

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand (if required), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 2-alkynylquinoxalines, which are valuable intermediates for further transformations.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound 2-Alkynylquinoxaline 2-Alkynylquinoxaline This compound->2-Alkynylquinoxaline Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->2-Alkynylquinoxaline Pd Catalyst Pd Catalyst Pd Catalyst->2-Alkynylquinoxaline Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->2-Alkynylquinoxaline Base Base Base->2-Alkynylquinoxaline Solvent Solvent Solvent->2-Alkynylquinoxaline

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃N (2)THF60688
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (6)Diisopropylamine (3)Toluene70890
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃ (2)DMF801282
4EthynylbenzenePdCl₂(MeCN)₂ (2)CuI (5)Cs₂CO₃ (2)AcetonitrileRT2485

Experimental Protocol: Sonogashira Coupling

  • In a Schlenk tube, dissolve this compound (1.0 eq), the palladium catalyst, and the copper(I) source in the degassed solvent.

  • Add the terminal alkyne (1.2 eq) and the base.

  • Stir the reaction mixture at the specified temperature under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 2-aminoquinoxalines through the coupling of this compound with a variety of primary and secondary amines.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound 2-Aminoquinoxaline 2-Aminoquinoxaline This compound->2-Aminoquinoxaline Buchwald-Hartwig Amination Amine Amine Amine->2-Aminoquinoxaline Pd Catalyst Pd Catalyst Pd Catalyst->2-Aminoquinoxaline Ligand Ligand Ligand->2-Aminoquinoxaline Base Base Base->2-Aminoquinoxaline Solvent Solvent Solvent->2-Aminoquinoxaline

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1101295
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)1,4-Dioxane1001887
3PiperidinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)Toluene1002491
4BenzylaminePd(OAc)₂ (3)DavePhos (6)K₂CO₃ (2.5)DMF1201084

Experimental Protocol: Buchwald-Hartwig Amination

  • To a sealable reaction tube, add this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction provides a method for the arylation or vinylation of alkenes using this compound as the coupling partner.

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound 2-Vinylquinoxaline 2-Vinylquinoxaline This compound->2-Vinylquinoxaline Heck Reaction Alkene Alkene Alkene->2-Vinylquinoxaline Pd Catalyst Pd Catalyst Pd Catalyst->2-Vinylquinoxaline Base Base Base->2-Vinylquinoxaline Solvent Solvent Solvent->2-Vinylquinoxaline

Table 4: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃N (2)DMF1202478
2Ethyl acrylatePd(PPh₃)₄ (5)K₂CO₃ (2)Acetonitrile1001885
3n-Butyl acrylatePdCl₂(PPh₃)₂ (3)NaOAc (2.5)DMA1301280
41-OcteneHerrmann's catalyst (1)Cy₂NMe (2)NMP1403675

Experimental Protocol: Heck Reaction

  • In a pressure tube, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst, and the base.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by GC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its ready availability and the facility with which it undergoes a variety of palladium-catalyzed cross-coupling reactions make it a cornerstone for the synthesis of a wide range of functionalized quinoxaline derivatives. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in their efforts to explore the rich chemistry of this important scaffold and to accelerate the discovery of new molecules with potential applications in medicine and materials science.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in medicinal chemistry and materials science. Its versatile scaffold has been the basis for a vast array of synthetic compounds exhibiting a wide spectrum of biological activities, from antimicrobial and antiviral to anticancer and kinase inhibition. This technical guide provides a comprehensive overview of the discovery and historical development of quinoxaline compounds, detailing the seminal synthetic methods, key milestones in understanding their biological significance, and the experimental protocols that have paved the way for their contemporary applications.

The Dawn of Quinoxaline Chemistry: The Hinsberg and Körner Syntheses

The history of quinoxaline begins in 1884 with the independent reports by German chemists O. Hinsberg and W. Körner, who established the foundational synthesis of this heterocyclic system.[1][2][3][4] The classical approach, now famously known as the Hinsberg synthesis, involves the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[2][3][4] This straightforward and efficient method laid the groundwork for the exploration of the quinoxaline chemical space.

The Pioneering Synthesis: 2,3-Diphenylquinoxaline

One of the earliest reported quinoxaline derivatives was 2,3-diphenylquinoxaline, synthesized from the reaction of o-phenylenediamine and benzil. This reaction has been a staple in organic chemistry for its reliability and high yield.

Compound NameReactantsYear of DiscoveryReported Melting Point (°C)Reported Yield (%)
2,3-Diphenylquinoxalineo-phenylenediamine, Benzil1884127-128~92

Table 1: Physicochemical data for the synthesis of 2,3-diphenylquinoxaline.[5]

Experimental Protocol: The Classic Hinsberg Synthesis of 2,3-Diphenylquinoxaline

This protocol is based on the originally reported condensation reaction.

Materials:

  • o-Phenylenediamine

  • Benzil

  • Rectified Spirit (Ethanol)

  • Beaker

  • Buchner Funnel

  • Measuring Cylinder

Procedure:

  • Dissolve 2.1 g (0.01 mol) of benzil in 16 ml of warm rectified spirit in a beaker.

  • To this solution, add 1.1 g (0.01 mol) of o-phenylenediamine.

  • Warm the mixture on a water bath for 20-30 minutes.

  • Upon cooling, crystals of 2,3-diphenylquinoxaline will precipitate.

  • Filter the crude product using a Buchner funnel and wash with a small amount of cold rectified spirit.

  • Recrystallize the crude product from ethanol to obtain pure, needle-like crystals of 2,3-diphenylquinoxaline.[6]

A Timeline of Discovery and Development

The initial discovery of quinoxaline synthesis in 1884 sparked over a century of research and development, leading to the identification of its diverse biological activities and the creation of numerous derivatives with therapeutic potential.

G cluster_1800 19th Century cluster_1900 20th Century cluster_2000 21st Century 1884 1884 Discovery of Quinoxaline Hinsberg & Körner Synthesis 1940s 1940s Discovery of Antibacterial Activity Quinoxaline-1,4-di-N-oxides 1884->1940s Broadening Biological Scope 1950s 1950s Discovery of Echinomycin Antitumor & Antibiotic Properties 1940s->1950s Natural Product Discovery 1970s 1970s Elucidation of DNA Intercalation Mechanism of Echinomycin 1950s->1970s Mechanistic Insights 2000s 2000s - Present Kinase Inhibitor Development Targeted Cancer Therapy 1970s->2000s Modern Drug Discovery

A timeline of key milestones in quinoxaline research.

The Emergence of Biological Activity: From Antibiotics to Anticancer Agents

For several decades after their discovery, quinoxalines remained primarily of academic interest. It was in the mid-20th century that their significant biological potential began to be unveiled.

Antibacterial and Antiviral Properties

The discovery of quinoxaline-1,4-di-N-oxides in the 1940s marked a turning point, revealing their potent antibacterial activity.[7] This led to the development of several quinoxaline-based veterinary antibiotics like carbadox and olaquindox. The naturally occurring quinoxaline antibiotic, echinomycin, isolated from Streptomyces echinatus, was discovered in the 1950s and demonstrated both antibiotic and antitumor properties.[5][8] Echinomycin's mechanism of action was later elucidated in the 1970s as a DNA bis-intercalator, a molecule that can insert itself between the base pairs of DNA, thereby inhibiting DNA replication and transcription.[9]

The Rise of Quinoxalines in Oncology

The antitumor properties of echinomycin spurred further investigation into quinoxaline derivatives as anticancer agents.[10][11] In recent decades, research has increasingly focused on the role of quinoxalines as inhibitors of protein kinases, enzymes that are often dysregulated in cancer cells and play a crucial role in tumor growth and proliferation.[1][6]

Quinoxalines as Kinase Inhibitors: Targeting Cellular Signaling Pathways

Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, making them attractive candidates for targeted cancer therapy.[1][6] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade involved in immunity, cell proliferation, and differentiation.[12][13][14][15][16] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Several quinoxaline-containing compounds have been developed as inhibitors of JAK kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Quinoxaline Quinoxaline Inhibitor Quinoxaline->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Activation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization

Inhibition of the JAK-STAT pathway by a quinoxaline compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a quinoxaline compound against a specific kinase in a laboratory setting.[17][18][19]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Quinoxaline test compound dissolved in DMSO

  • Positive control inhibitor

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxaline test compound and the positive control inhibitor in assay buffer. Include a DMSO-only control.

  • Kinase Reaction Setup: In a microplate, add the kinase enzyme to each well.

  • Inhibitor Addition: Add the diluted quinoxaline compound, positive control, or DMSO to the respective wells. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This often involves a coupled enzymatic reaction that generates a luminescent or fluorescent signal proportional to the ADP concentration.

  • Data Analysis: Measure the signal using a plate reader. The kinase activity is inversely proportional to the signal in some assay formats (e.g., ADP-Glo™). Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Modern Synthetic Approaches

While the Hinsberg synthesis remains a valuable tool, numerous modern synthetic methods have been developed to access a wider range of functionalized quinoxaline derivatives with improved efficiency and under milder reaction conditions. These methods often employ transition-metal catalysts or green chemistry principles.

MethodReactantsCatalyst/ConditionsKey Advantages
Oxidative Cyclization o-phenylenediamine, α-hydroxyketonesI2/DMSOIn situ generation of 1,2-dicarbonyls
Metal-Catalyzed Cyclization o-phenylenediamine, alkynesCu(OAc)2Utilizes readily available starting materials
One-Pot Cascade Reaction o-phenylenediamine, benzilBentonite K-10/EthanolGreen, room temperature, high yield
Microwave-Assisted Synthesis VariousMicrowave irradiationRapid reaction times

Table 2: Comparison of selected modern synthetic methods for quinoxaline derivatives.[2][20]

Conclusion

From its humble beginnings in 1884 as a product of a simple condensation reaction, the quinoxaline scaffold has evolved into a privileged structure in medicinal chemistry. The journey from its initial synthesis to the development of sophisticated kinase inhibitors for cancer therapy highlights the enduring importance of fundamental organic chemistry and the continuous quest for novel therapeutic agents. The rich history and diverse reactivity of quinoxaline compounds ensure that they will remain a fertile ground for discovery and innovation for years to come, promising new solutions for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Substituted Quinoxalines from 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of a variety of 2-substituted quinoxalines commencing from the versatile starting material, 2-bromoquinoxaline. The protocols outlined herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation reactions. These methods offer a powerful toolkit for the diversification of the quinoxaline scaffold, a privileged core structure in medicinal chemistry and materials science.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents and functional materials. Their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, has established them as a critical scaffold in drug discovery programs. The functionalization of the quinoxaline ring is a key strategy for modulating these properties and exploring new chemical space.

Starting from the readily accessible this compound, a diverse array of substituents can be introduced at the C2-position through modern cross-coupling chemistry. This approach provides a reliable and modular route to novel 2-aryl, 2-alkynyl, 2-amino, and 2-cyanoquinoxaline derivatives.

General Synthetic Workflow

The overall strategy for the synthesis of 2-substituted quinoxalines from this compound is depicted in the workflow diagram below. This involves the selection of an appropriate palladium-catalyzed cross-coupling reaction based on the desired substituent to be introduced.

G General Workflow for 2-Substituted Quinoxaline Synthesis cluster_reactions Reaction Types Bromoquinoxaline This compound Coupling_Reaction Palladium-Catalyzed Cross-Coupling Reaction Bromoquinoxaline->Coupling_Reaction Substituted_Quinoxaline 2-Substituted Quinoxaline Coupling_Reaction->Substituted_Quinoxaline Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids/Esters) Sonogashira Sonogashira Coupling (Terminal Alkynes) Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Cyanation Cyanation (Cyanide Source)

Caption: General workflow for the synthesis of 2-substituted quinoxalines.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylquinoxalines

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In this context, it enables the synthesis of 2-arylquinoxalines by reacting this compound with a variety of aryl or heteroaryl boronic acids or their esters.

Experimental Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)THF90885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O1001292
3Thiophen-2-ylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3)Toluene1101688
4Pyridin-3-ylboronic acid[PdCl₂(dppf)] (4)-Na₂CO₃ (2)DMF/H₂O951078
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of aryl halides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a biphasic system)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the palladium catalyst and any additional ligand to the flask under the inert atmosphere.

  • Add the degassed solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoxaline.

G Suzuki-Miyaura Coupling Workflow Bromoquinoxaline This compound Catalyst_Base Pd Catalyst, Base Bromoquinoxaline->Catalyst_Base Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Catalyst_Base Arylquinoxaline 2-Arylquinoxaline Catalyst_Base->Arylquinoxaline

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 2-Alkynylquinoxalines

The Sonogashira coupling reaction provides an efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for the synthesis of 2-alkynylquinoxalines, which are valuable intermediates for further synthetic transformations.

Experimental Data Summary
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THFRT695
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (3)DMF50491
31-HexynePdCl₂(PPh₃)₂ (2.5)CuI (5)Piperidine (2.5)Toluene60887
4Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃ (2)Acetonitrile701282
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst, and copper(I) iodide.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 2-alkynylquinoxaline.

G Sonogashira Coupling Workflow Bromoquinoxaline This compound Catalysts_Base Pd Catalyst, CuI, Base Bromoquinoxaline->Catalysts_Base Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Catalysts_Base Alkynylquinoxaline 2-Alkynylquinoxaline Catalysts_Base->Alkynylquinoxaline

Caption: Workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 2-Aminoquinoxalines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This reaction is instrumental in synthesizing 2-aminoquinoxalines from this compound and a wide variety of primary and secondary amines.

Experimental Data Summary
EntryAminePd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene1001894
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1102489
3Benzylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2)K₃PO₄ (2.5)t-BuOH901691
4IndolePd₂(dba)₃ (1.5)DavePhos (3)K₂CO₃ (2)Toluene1002085
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 1-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-3 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a flame-dried Schlenk tube equipped with a stir bar.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the degassed anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the specified temperature (typically 90-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminoquinoxaline.

G Buchwald-Hartwig Amination Workflow Bromoquinoxaline This compound Catalyst_Base Pd Pre-catalyst, Ligand, Base Bromoquinoxaline->Catalyst_Base Amine Primary or Secondary Amine Amine->Catalyst_Base Aminoquinoxaline 2-Aminoquinoxaline Catalyst_Base->Aminoquinoxaline

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Palladium-Catalyzed Cyanation: Synthesis of 2-Cyanoquinoxaline

The introduction of a cyano group onto the quinoxaline scaffold opens up a wide range of synthetic possibilities, as the nitrile functionality can be readily converted into other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation of this compound provides a direct route to 2-cyanoquinoxaline.

Experimental Data Summary
EntryCyanide SourcePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂ (0.6 equiv)Pd₂(dba)₃ (2)dppf (4)-DMA120688
2K₄[Fe(CN)₆] (0.5 equiv)Pd(OAc)₂ (1)cataCXium A (2)Na₂CO₃ (0.2 equiv)NMP1401291
3KCN (1.2 equiv)Pd(PPh₃)₄ (5)-18-Crown-6 (10)Toluene1002475
4Acetone cyanohydrin[Pd(allyl)Cl]₂ (1.5)Josiphos (3)DBU (2)Acetonitrile80883
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

The following is a general protocol for the palladium-catalyzed cyanation of this compound.

Materials:

  • This compound

  • Cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆])

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., dppf or a phosphine ligand)

  • Anhydrous polar aprotic solvent (e.g., DMA, NMP, or DMF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 mmol), the cyanide source, the palladium catalyst, and the ligand.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the mixture to the required temperature (typically 120-140 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction mixture with an aqueous solution of sodium bicarbonate. Caution: Quenching of cyanide-containing reaction mixtures should be performed in a well-ventilated fume hood.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-cyanoquinoxaline.

G Palladium-Catalyzed Cyanation Workflow Bromoquinoxaline This compound Catalyst Pd Catalyst, Ligand Bromoquinoxaline->Catalyst Cyanide_Source Cyanide Source Cyanide_Source->Catalyst Cyanoquinoxaline 2-Cyanoquinoxaline Catalyst->Cyanoquinoxaline

Caption: Workflow for the palladium-catalyzed cyanation reaction.

Conclusion

The synthetic protocols detailed in this document provide researchers with a robust and versatile platform for the synthesis of a wide array of 2-substituted quinoxalines from this compound. The application of modern palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of novel quinoxaline derivatives, which are of significant interest in the fields of medicinal chemistry and materials science. The provided data and detailed procedures serve as a practical guide for the implementation of these powerful synthetic transformations.

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active compounds. Quinoxaline derivatives, in particular, are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The functionalization of the quinoxaline scaffold at the 2-position via Suzuki coupling with various boronic acids allows for the generation of diverse libraries of compounds for drug discovery and materials science applications.

These application notes provide a comprehensive overview of the reaction conditions and detailed experimental protocols for the Suzuki coupling of 2-bromoquinoxaline with a variety of aryl and heteroaryl boronic acids. The information presented is curated from established literature on the Suzuki coupling of related N-heterocyclic halides and serves as a robust guide for reaction optimization and execution.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle, as illustrated below, consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, yielding the desired 2-arylquinoxaline product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the efficiency and success of the reaction.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B This compound C Ar-Pd(II)L2-Br B->C D Transmetalation C->D Ar'-B(OH)2, Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A 2-Ar'-Quinoxaline

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound and analogous bromo-N-heterocycles with various boronic acids. This data is intended to provide a comparative overview to guide reaction optimization.

Table 1: Conventional Heating Conditions
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285-95¹
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane908~90²
34-Chlorophenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene1101280-90¹
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O901270-80³
5Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5)K₃PO₄DMF10016~85²

¹Data based on analogous couplings with other bromo-N-heterocycles. ²Yields are representative for similar substrates and conditions. ³Based on the synthesis of 5-(Thiophen-2-yl)nicotinaldehyde.[1]

Table 2: Microwave-Assisted Conditions

Microwave irradiation can significantly reduce reaction times and often improve yields.[2][3][4]

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DMF/H₂O175680-90⁴
24-Methylphenylboronic acidPd EnCat™ 30 (10)Bu₄NOAcMeCN14020>95⁵
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O10015~80⁶
4Naphthalen-1-ylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DMF/H₂O175676-90⁴

⁴Yields reported for the coupling of quinazoline halides.[3][4] ⁵High conversion reported for various aryl bromides.[2] ⁶Based on the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[5]

Experimental Protocols

The following are detailed methodologies for performing the Suzuki coupling reaction with this compound under both conventional heating and microwave-assisted conditions.

Protocol 1: General Procedure using Conventional Heating

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, often with H₂O)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling

This method offers a significant reduction in reaction time.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroarylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF/H₂O, Dioxane/H₂O)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 150-175 °C) for the designated time (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 7-11).

Experimental_Workflow A Reactant & Catalyst Loading B Inert Atmosphere (Ar/N2) A->B C Solvent Addition (Degassed) B->C D Heating (Conventional or Microwave) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Product G->H

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-arylquinoxalines from this compound. The choice of palladium catalyst, base, and solvent system, along with the mode of heating (conventional or microwave), can be tailored to achieve high yields for a diverse range of aryl and heteroaryl boronic acids. The protocols and comparative data provided in these application notes offer a solid foundation for researchers to successfully apply this powerful synthetic tool in their drug discovery and materials science endeavors.

References

Buchwald-Hartwig Amination of 2-Bromoquinoxaline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination serves as a powerful and versatile tool for the synthesis of N-substituted 2-aminoquinoxalines. This palladium-catalyzed cross-coupling reaction offers a reliable method for the formation of carbon-nitrogen (C-N) bonds, a critical step in the generation of novel compounds with potential therapeutic applications. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

The Buchwald-Hartwig amination of 2-bromoquinoxaline allows for the introduction of a wide variety of amino groups at the C2 position of the quinoxaline core. This methodology is characterized by its tolerance of various functional groups and its applicability to a diverse range of amine coupling partners, including primary and secondary aliphatic and aromatic amines. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

Caption: General Buchwald-Hartwig amination of this compound.

Key Reaction Components and Their Logical Relationships

The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components. The logical relationship between these components is illustrated in the following diagram:

G Substrate This compound Product N-substituted 2-aminoquinoxaline Substrate->Product Amine Amine (Primary or Secondary) Amine->Product Catalyst Palladium Source (e.g., Pd2(dba)3, Pd(OAc)2) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Product Base Base (e.g., NaOtBu, Cs2CO3) Base->Product Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Key components of the Buchwald-Hartwig amination.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data from various reported protocols for the Buchwald-Hartwig amination of this compound with different classes of amines. These tables are intended to provide a comparative overview to guide the selection of reaction conditions.

Table 1: Amination with Aromatic Amines (Anilines)

EntryAnilinePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001295
24-MethoxyanilinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.0)Dioxane1101888
34-TrifluoromethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene1002482
42-MethylanilinePd(OAc)₂ (3)DavePhos (6)NaOtBu (1.5)Dioxane1001691

Table 2: Amination with Aliphatic Amines

EntryAliphatic AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.5)Toluene90898
2PiperidinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃ (2.0)Dioxane1001292
3n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene801085
4CyclohexylaminePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Dioxane1102089

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data tables. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline

This protocol corresponds to Entry 1 in Table 1.

Materials:

  • This compound (1.0 mmol, 209 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

G Setup 1. Add this compound, aniline, and NaOtBu to an oven-dried Schlenk tube. Inert 2. Evacuate and backfill the tube with an inert gas (3x). Setup->Inert Reagents 3. Add Pd2(dba)3 and XPhos. Inert->Reagents Solvent 4. Add anhydrous toluene via syringe. Reagents->Solvent Reaction 5. Heat the mixture at 100 °C with vigorous stirring. Solvent->Reaction Monitoring 6. Monitor reaction progress by TLC. Reaction->Monitoring Workup 7. Cool to RT, quench with water, and extract with ethyl acetate. Monitoring->Workup Purification 8. Dry, concentrate, and purify by column chromatography. Workup->Purification

Caption: Workflow for the amination of this compound with aniline.

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate the Schlenk tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to the Schlenk tube.

  • Add anhydrous toluene (5 mL) via a syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12 hours).

  • Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenylquinoxalin-2-amine.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol corresponds to Entry 1 in Table 2.

Materials:

  • This compound (1.0 mmol, 209 mg)

  • Morpholine (1.2 mmol, 105 mg, 104 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.03 mmol, 17.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube containing a magnetic stir bar, combine this compound (1.0 mmol), sodium tert-butoxide (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), and Xantphos (0.03 mmol).

  • Seal the tube with a septum, and then evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

  • Immerse the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by TLC. Upon completion (typically 8 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 2-(morpholino)quinoxaline.

These protocols provide a solid foundation for the successful Buchwald-Hartwig amination of this compound. Researchers are encouraged to adapt and optimize these conditions to suit their specific substrates and desired outcomes. The versatility of this reaction makes it an invaluable asset in the synthesis of novel quinoxaline-based compounds for drug discovery and development.

Application Notes and Protocols for Sonogashira Coupling of 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the Sonogashira coupling of 2-bromoquinoxaline with terminal alkynes, a critical reaction for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The Sonogashira coupling enables the formation of a carbon-carbon bond between the quinoxaline scaffold and various alkynyl moieties, offering a versatile strategy for the derivatization of this important heterocyclic core.[1][2] Quinoxaline derivatives are known to exhibit a wide range of biological activities, making this synthetic route highly relevant for drug discovery programs.[1]

Introduction

The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is highly valued in organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2] For the synthesis of 2-alkynylquinoxalines, this compound serves as a readily available starting material. The protocols outlined below provide both traditional copper-catalyzed and copper-free conditions, offering flexibility depending on the specific substrate and desired purity of the final product.

Catalytic Cycle of Sonogashira Coupling

The generally accepted mechanism for the copper-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_ox R-Pd(II)L₂-X (Oxidative Addition) pd0->pd_ox R-X pd_trans R-Pd(II)L₂-C≡CR' pd_ox->pd_trans Transmetalation pd_trans->pd0 product R-C≡CR' pd_trans->product Reductive Elimination cu_x Cu(I)X pd_trans->cu_x cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_ox alkyne H-C≡CR' alkyne->cu_acetylide Base, Cu(I)X

Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.

In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the desired alkynylated product and regenerates the Pd(0) catalyst. The copper cycle facilitates the deprotonation of the terminal alkyne by a base to form the reactive copper acetylide intermediate.

Experimental Protocols

The following are representative protocols for the Sonogashira coupling of 2-haloquinoxalines. While these protocols utilize 2-chloroquinoxaline derivatives, they are readily adaptable for this compound, which is generally more reactive.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from a procedure for the coupling of 2-chloro-3-methoxyquinoxaline with terminal alkynes and is suitable for a broad range of substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted from a one-pot synthesis of triazolo[4,3-a]quinoxalines and provides a copper-free alternative, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium on carbon (10% Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • In a reaction flask, suspend this compound (1.0 mmol), the terminal alkyne (1.1 mmol), 10% Pd/C (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) in water (5 mL).

  • De-gas the mixture by bubbling argon or nitrogen through the suspension for 15-20 minutes.

  • Heat the reaction mixture to 70 °C and stir vigorously under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various haloquinoxalines with different terminal alkynes.

EntryHalide SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-3-methoxyquinoxalinePhenylacetylenePd(OAc)₂/PPh₃/CuIEt₃NToluene80492Adapted from[1]
22-Chloro-3-methoxyquinoxaline4-EthynyltoluenePd(OAc)₂/PPh₃/CuIEt₃NToluene80490Adapted from[1]
32-Chloro-3-(methylthio)quinoxalinePhenylacetylenePd(OAc)₂/PPh₃/CuIEt₃NToluene80495Adapted from[1]
42,3-DichloroquinoxalinePhenylacetylene10% Pd/CK₂CO₃Water701282Adapted from[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

experimental_workflow start Start reagents Combine Reactants: - this compound - Terminal Alkyne - Catalyst System - Base & Solvent start->reagents inert_atm Establish Inert Atmosphere (Ar or N₂) reagents->inert_atm reaction Heat and Stir (e.g., 70-80 °C) inert_atm->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Filter Catalyst - Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification analysis Characterization: NMR, MS, IR purification->analysis end End Product analysis->end

Caption: General experimental workflow for the Sonogashira coupling of this compound.

References

Nucleophilic Aromatic Substitution Reactions of 2-Bromoquinoxaline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of nucleophilic aromatic substitution (SNAr) reactions involving 2-bromoquinoxaline. It includes comprehensive application notes, detailed experimental protocols for key reactions, and quantitative data to facilitate the synthesis and exploration of novel quinoxaline derivatives for potential therapeutic applications.

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the quinoxaline scaffold, particularly at the 2-position, through nucleophilic aromatic substitution (SNAr) of a suitable leaving group like bromine, offers a versatile and efficient strategy for the synthesis of a wide array of novel bioactive molecules.

Application Notes

The electron-deficient nature of the pyrazine ring in the quinoxaline system makes the C-2 position susceptible to nucleophilic attack, facilitating the displacement of the bromine atom. This reactivity allows for the introduction of various nucleophiles, including amines, thiols, phenols, and alcohols, leading to the formation of 2-substituted quinoxalines with diverse functionalities and potential biological activities.

Many quinoxaline derivatives synthesized via SNAr reactions have demonstrated potent inhibitory activity against key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. The ability to readily modify the substituent at the 2-position allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Beyond traditional SNAr conditions, modern synthetic methodologies such as microwave-assisted synthesis and palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Ullmann condensation) provide alternative and often more efficient routes to these valuable compounds.

Key Signaling Pathway: EGFR Signaling

A significant number of 2-substituted quinoxaline derivatives exhibit their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The diagram below illustrates the major components and interactions within the EGFR signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation Promotes Quinoxaline 2-Substituted Quinoxaline (Inhibitor) Quinoxaline->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of 2-substituted quinoxalines.

Experimental Protocols & Quantitative Data

The following sections provide detailed experimental protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles, along with tables summarizing quantitative data from representative reactions.

Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes a typical procedure for the synthesis of 2-(piperidin-1-yl)quinoxaline.

Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Piperidine, and Base in Solvent B Heat mixture (e.g., Reflux) A->B C Cool to RT B->C D Extract with Organic Solvent C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Concentrate in vacuo F->G H Purify by Column Chromatography G->H

Figure 2: General experimental workflow for SNAr reactions.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), piperidine (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL).

  • Heat the reaction mixture to reflux (or a specified temperature) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Table 1: SNAr of this compound with Amine Nucleophiles

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PiperidineK₂CO₃DMF100685
2MorpholineCs₂CO₃AcetonitrileReflux892
3AnilineNaOt-BuToluene1101278
4BenzylamineK₃PO₄Dioxane1001088
Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines the synthesis of 2-(phenylthio)quinoxaline.

Protocol:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent like DMF (5 mL) in a round-bottom flask, add thiophenol (1.1 mmol, 1.1 equiv.).

  • Add a base such as potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv.).

  • Stir the reaction mixture at room temperature or heat to a specified temperature, monitoring by TLC.

  • After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Table 2: SNAr of this compound with Thiol Nucleophiles

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF80495
2Sodium thiomethoxide-MethanolReflux298
34-ChlorothiophenolCs₂CO₃Acetonitrile60593
4Benzyl mercaptanEt₃NTHFRT1289
Reaction with Phenol Nucleophiles (Ullmann-type Condensation)

The reaction of this compound with phenols often requires harsher conditions or the use of a copper catalyst in what is known as an Ullmann condensation.

Protocol:

  • In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired phenol (1.2 mmol, 1.2 equiv.), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), a ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP) (5 mL).

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir until the starting material is consumed (monitored by TLC).

  • Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Table 3: Copper-Catalyzed Reaction of this compound with Phenols

EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1402475
24-MethoxyphenolCu₂O (10)Salicylaldoxime (20)Cs₂CO₃NMP1301882
33-NitrophenolCuI (15)L-Proline (30)K₃PO₄DMSO1202068
Reaction with Alcohol Nucleophiles

The reaction with simple alcohols to form 2-alkoxyquinoxalines typically requires the use of a strong base to generate the corresponding alkoxide in situ.

Protocol:

  • To a solution of the desired alcohol (e.g., methanol, 5 mL), carefully add a strong base such as sodium hydride (NaH) (1.5 mmol, 1.5 equiv.) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the sodium alkoxide.

  • Add this compound (1.0 mmol, 1.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and carefully quench with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Table 4: SNAr of this compound with Alcohols

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolNaHMethanolReflux688
2EthanolKOt-BuTHFReflux885
3Benzyl alcoholNaHDMF801090

General Purification Procedures

Purification of the synthesized quinoxaline derivatives is typically achieved by standard laboratory techniques.

Workflow for Purification:

purification_workflow cluster_extraction Initial Work-up cluster_chromatography Chromatography cluster_crystallization Recrystallization cluster_analysis Characterization A Aqueous Work-up & Extraction B Column Chromatography (Silica Gel) A->B C Recrystallization (e.g., Ethanol/Hexane) B->C D Purity & Structure Confirmation (NMR, MS, etc.) C->D

Figure 3: General purification workflow for quinoxaline derivatives.

  • Column Chromatography: Flash column chromatography using silica gel is the most common method for purifying crude reaction mixtures. The choice of eluent is crucial and is typically determined by TLC analysis. A common eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) can be an effective method for obtaining highly pure material.

These protocols and data provide a solid foundation for the synthesis and exploration of 2-substituted quinoxalines. Researchers are encouraged to optimize these conditions for their specific substrates and desired products. The versatility of the SNAr reaction on this compound continues to make it a valuable tool in the quest for new therapeutic agents.

Application Notes: 2-Bromoquinoxaline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are noted for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 2-position of the quinoxaline core creates a versatile synthetic handle and can significantly influence the compound's biological activity. The 2-bromo substituent can be readily displaced via nucleophilic substitution, allowing for the creation of diverse chemical libraries for anticancer screening.

These derivatives exert their antineoplastic effects through various mechanisms of action. Studies have shown they can act as kinase inhibitors (e.g., VEGFR-2, EGFR), interfere with DNA replication and repair by inhibiting enzymes like topoisomerase II, disrupt microtubule dynamics, and induce programmed cell death (apoptosis).[3][4][5][6] The evaluation of these compounds typically begins with in vitro cytotoxicity screening against a panel of human cancer cell lines, such as those from colon (HCT-116), breast (MCF-7), liver (HepG2), and prostate (PC-3) cancers.[4][7] Promising candidates from these initial screens are then subjected to more detailed mechanistic studies, including cell cycle analysis and apoptosis assays, to elucidate their mode of action.

This document provides detailed protocols for the synthesis of a representative 2-bromoquinoxaline derivative and its subsequent evaluation for anticancer activity, designed for researchers in oncology and drug development.

Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol describes a common two-step method for synthesizing this compound derivatives, starting from the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by bromination.

Step 1: Synthesis of Quinoxalin-2(1H)-one Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and an appropriate α-keto acid (e.g., ethyl bromopyruvate) (1 equivalent) in a suitable solvent like ethanol.

  • Condensation: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under a vacuum to yield the quinoxalin-2(1H)-one intermediate.

Step 2: Bromination of the Quinoxalin-2(1H)-one

  • Reaction Setup: Suspend the dried quinoxalin-2(1H)-one intermediate (1 equivalent) in a flask containing a brominating agent such as phosphoryl bromide (POBr₃) or a mixture of PPh₃/CBr₄.

  • Bromination: Heat the mixture under reflux for 2-4 hours, ensuring the reaction is carried out in a well-ventilated fume hood.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess brominating agent.

  • Extraction: Neutralize the aqueous solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final this compound derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the cell culture medium. Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).[9]

  • Incubation: Incubate the plate for 48 to 72 hours.[8][9]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.[9]

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, then wash twice with ice-cold PBS.[9]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9] Data interpretation is as follows:

    • Viable cells: Annexin V-negative and PI-negative.[9]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of the test compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.[8]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.[8][9]

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[8][9]

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC₅₀ values) of various quinoxaline derivatives against several human cancer cell lines, demonstrating the potent anticancer potential of this chemical class.

Compound ID/SeriesCancer Cell LineIC₅₀ (µM)Reference
Compound VIIIc HCT-116 (Colon)2.5[7]
Compound XVa HCT-116 (Colon)4.4[7]
Compound XVa MCF-7 (Breast)5.3[7]
Compound 11 (Not specified)0.81 - 2.91[3]
Compound 13 (Not specified)0.81 - 2.91[3]
Compound 4a MCF-7 (Breast)3.21[3]
Compound 4a HepG2 (Liver)4.54[3]
Compound IV PC-3 (Prostate)2.11[1][4]
Compound III PC-3 (Prostate)4.11[1][4]
Compound 25d MCF-7 (Breast)4.1 ± 0.4[6]
Compound 25e HepG2 (Liver)5.3 ± 0.5[6]
Compound 7j HCT-116 (Colon)26.75 ± 3.50 µg/mL[10][11]

Visualizations: Workflows and Pathways

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis & Purification cluster_end Final Product A o-Phenylenediamine C Step 1: Condensation (Reflux in Ethanol) A->C B α-Keto Acid B->C D Quinoxalin-2(1H)-one Intermediate C->D E Step 2: Bromination (e.g., with POBr₃) D->E F Crude this compound E->F G Purification (Column Chromatography) F->G H Pure this compound Derivative G->H

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer_Evaluation_Workflow A Synthesized This compound Derivative B In Vitro Cytotoxicity Screening (MTT Assay) vs. Cancer Cell Lines A->B C Determine IC₅₀ Values B->C D Compound Active? C->D E Mechanistic Studies D->E Yes J Inactive/ Discard D->J No F Apoptosis Assay (Annexin V / PI) E->F G Cell Cycle Analysis E->G H Target Identification (e.g., Western Blot for Kinases, Caspases) E->H I Lead Compound for Further Development F->I G->I H->I

Caption: Experimental workflow for evaluating anticancer activity.

Apoptosis_Signaling_Pathway cluster_proteins Apoptotic Regulation A This compound Derivative B Bcl-2 (Anti-apoptotic) A->B Inhibits C Bax (Pro-apoptotic) A->C Activates B->C D Caspase-9 (Initiator) C->D E Caspase-3 (Executioner) D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Simplified pathway of apoptosis induction by quinoxaline derivatives.

References

Application Notes: Synthesis of Kinase Inhibitors Using 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif frequently found in potent kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region. 2-Bromoquinoxaline serves as a versatile and crucial starting material for the synthesis of these inhibitors, enabling the introduction of diverse functionalities at the C2 position through modern cross-coupling reactions. This document provides detailed protocols for the synthesis of 2-substituted quinoxaline derivatives via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and outlines their application in the development of inhibitors for key kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Introduction: The Quinoxaline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small-molecule kinase inhibitors has become a major focus of modern drug discovery. Quinoxaline derivatives have emerged as a promising class of kinase inhibitors, acting as ATP-competitive ligands that target the highly conserved ATP-binding pocket.[2]

This compound is an ideal starting reagent for building libraries of potential kinase inhibitors. The bromine atom at the C2 position is readily displaced through palladium-catalyzed cross-coupling reactions, allowing for the strategic installation of aryl, heteroaryl, and amino groups. These substitutions are critical for modulating potency, selectivity, and pharmacokinetic properties. The most common and powerful methods employed for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4]

Synthetic Strategies & Key Reactions

The primary strategies for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired linkage at the C2 position.

Suzuki-Miyaura Cross-Coupling

This reaction creates a C-C bond between this compound and an organoboron reagent, typically an aryl or heteroaryl boronic acid. This is a robust method for introducing substituents that can occupy hydrophobic pockets within the kinase active site.[5][6]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between this compound and a primary or secondary amine. The resulting 2-aminoquinoxaline scaffold is a key pharmacophore in many kinase inhibitors, with the amine group often acting as a crucial hydrogen bond donor to the kinase hinge region.[2][7]

Application Example 1: Synthesis of p38 MAPK Inhibitor Scaffolds

The p38 MAPK pathway is a critical regulator of inflammatory responses, making it a key target for diseases like rheumatoid arthritis.[8] Several potent p38 MAPK inhibitors feature a 2-substituted quinoxaline core.[9][10]

Signaling Pathway: p38 MAPK

The diagram below illustrates a simplified p38 MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α.

p38_pathway cluster_input Stress Signals cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_output Cellular Response Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) MAP3K MAP3K (e.g., TAK1, MEKKs) Stress->MAP3K Activates MKK MKK3 / MKK6 MAP3K->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Response Inflammation Gene Expression (TNF-α, COX-2) p38->Response Activates Inhibitor Quinoxaline-based p38 Inhibitor Inhibitor->p38 Inhibits ATP Binding

Simplified p38 MAPK signaling pathway and point of inhibition.
Experimental Workflow

The general workflow for synthesizing and evaluating p38 MAPK inhibitors from this compound involves a key Suzuki coupling step followed by biological screening.

Workflow for synthesis and evaluation of p38 MAPK inhibitors.
Protocol 1: General Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with various arylboronic acids.[6][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-arylquinoxaline.

Biological Activity Data

The following table summarizes the inhibitory activity of representative quinoxaline-based compounds against p38α MAPK.

Compound IDStructure (Core Motif)p38α MAPK IC₅₀ (nM)Citation
Ref-1 2-(4-Fluorophenyl)-3-(pyridin-4-yl)quinoxaline81[9]
Ref-2 2-(4-Fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazine38[9]
SB203580 (Std.) Pyridinylimidazole scaffold44[10]
Cmpd-4a Quinoxaline-hydrazone derivative42[10]

Application Example 2: Synthesis of ASK1 Inhibitor Scaffolds

Apoptosis Signal-regulating Kinase 1 (ASK1) is activated by oxidative stress and is implicated in a range of diseases, including fibrosis and non-alcoholic steatohepatitis (NASH).[11][12] Potent ASK1 inhibitors have been developed using a quinoxaline core.[11][13]

Signaling Pathway: ASK1

ASK1 is a key upstream activator of the JNK and p38 MAPK pathways in response to stress signals. Inhibition of ASK1 can block these downstream inflammatory and apoptotic signals.

ASK1_Pathway Stress Reactive Oxygen Species (ROS) TNF-α ASK1 ASK1 (MAP3K5) Stress->ASK1 Activates MKK47 MKK4 / MKK7 ASK1->MKK47 Phosphorylates MKK36 MKK3 / MKK6 ASK1->MKK36 Phosphorylates JNK JNK MKK47->JNK Phosphorylates p38 p38 MKK36->p38 Phosphorylates Response Apoptosis Inflammation Fibrosis JNK->Response p38->Response Inhibitor Quinoxaline-based ASK1 Inhibitor Inhibitor->ASK1 Inhibits

Simplified ASK1 signaling pathway and point of inhibition.
Protocol 2: General Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with an amine, a key step in synthesizing certain ASK1 inhibitor pharmacophores.[3][7]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • XantPhos (or other suitable phosphine ligand) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube or sealable reaction vial equipped with a magnetic stir bar, add this compound, NaOtBu, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine coupling partner.

  • Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-aminoquinoxaline derivative.

Biological Activity Data

The table below presents IC₅₀ values for highly potent quinoxaline-based ASK1 inhibitors.[11][13]

Compound IDR-Group Modifications on Quinoxaline CoreASK1 IC₅₀ (nM)Citation
26e Dibromo substitution, complex side chain30.17[11][13]
12d Cyclobutyl substitution49.63[11]
12e (S)-1,1,1-trifluoropropan-2-yl substitution46.32[11]
12f (R)-1,1,1-trifluoropropan-2-yl substitution2469.68[11]
GS-4997 (Std.) Clinical candidate (non-quinoxaline)N/A (Used as control)[11]

Conclusion

This compound is an exceptionally valuable starting material for the synthesis of diverse kinase inhibitors. Its reactivity in robust and versatile palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides medicinal chemists with a reliable platform for generating extensive compound libraries. The protocols and data presented herein offer a foundational guide for researchers to explore the synthesis and therapeutic potential of novel quinoxaline-based kinase inhibitors targeting critical signaling pathways in human disease.

References

Synthesis of 2-Arylquinoxalines: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental procedures for the synthesis of 2-arylquinoxalines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols outlined below are intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

Quinoxaline derivatives are prevalent scaffolds in pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The 2-aryl substituted quinoxalines, in particular, are a key structural motif. The most common and straightforward method for their synthesis is the condensation reaction between an o-phenylenediamine and an aryl-α-ketoaldehyde (arylglyoxal). This application note details various protocols for this synthesis, including conventional, catalytic, and green chemistry approaches, and provides quantitative data to allow for methodological comparison.

General Reaction Scheme

The fundamental reaction for the synthesis of 2-arylquinoxalines involves the condensation of an o-phenylenediamine with an arylglyoxal, leading to the formation of the quinoxaline ring system through the elimination of two molecules of water.

Scheme 1: General Synthesis of 2-Arylquinoxalines

G cluster_reactants Reactants cluster_product Product o_phenylenediamine o-Phenylenediamine arylglyoxal Arylglyoxal arylquinoxaline 2-Arylquinoxaline arylglyoxal->arylquinoxaline + water 2 H₂O caption General reaction scheme for 2-arylquinoxaline synthesis.

Caption: General reaction scheme for 2-arylquinoxaline synthesis.

Experimental Protocols

Below are detailed protocols for three different methods of synthesizing 2-arylquinoxalines.

Protocol 1: Conventional Synthesis using Dimethylformamide (DMF)

This protocol describes a general and widely used method for the synthesis of 2-arylquinoxalines by the condensation of an arylglyoxal with an aryl-1,2-diamine in DMF.[1]

Materials:

  • Aryl-1,2-diamine (1 mmol)

  • Arylglyoxal (1 mmol)

  • Dimethylformamide (DMF, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the aryl-1,2-diamine (1 mmol) and the arylglyoxal (1 mmol) in DMF (5 mL).

  • Stir the mixture at a temperature ranging from 50-120 °C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • The reaction time can vary from 2 to 12 hours, depending on the specific substrates used.[1]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Proceed with standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinoxaline.

Protocol 2: Catalytic Synthesis using Tetrabutylammonium Iodide (Bu₄NI)

This method provides a catalytic approach for the annulation of 1,2-phenylenediamines and aryl sulfoxonium ylides to yield 2-arylquinoxalines.[2][3]

Materials:

  • 1,2-Phenylenediamine (0.5 mmol, 54 mg)

  • Sulfoxonium ylide (1 mmol)

  • Tetrabutylammonium iodide (Bu₄NI) (0.25 mmol, 92.5 mg)

  • m-Xylene (5 mL)

  • 20 mL vial with a magnetic stir bar

  • Stirring hotplate

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Column chromatography equipment

Procedure:

  • To a 20 mL vial equipped with a magnetic stir bar, add 1,2-phenylenediamine (0.5 mmol), sulfoxonium ylide (1 mmol), Bu₄NI (0.25 mmol), and m-xylene (5 mL).[2]

  • Stir the mixture at 80 °C for 16 hours.[2]

  • After cooling to room temperature, dilute the crude reaction mixture with EtOAc (20 mL) and wash with water (20 mL).[2]

  • Extract the aqueous phase with EtOAc (3 x 20 mL).

  • Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the residue by column chromatography to yield the 2-arylquinoxaline product.[2]

Protocol 3: Green Synthesis in an Aqueous Medium

This protocol offers an environmentally friendly approach by using water as the solvent and avoiding the use of a catalyst.[4]

Materials:

  • 1,2-Diamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Water

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • In a suitable reaction vessel, suspend the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in water.

  • Stir the mixture vigorously at room temperature.

  • In many cases, the product will precipitate out of the reaction mixture as it is formed.

  • The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the solid product can be isolated by simple filtration.

  • Wash the collected solid with water and dry to obtain the pure quinoxaline derivative.[4]

  • This method is noted for its mild conditions, high yields, and the absence of a catalyst.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2-arylquinoxalines using different methodologies.

Table 1: Synthesis of 2-Arylquinoxalines via Condensation of Aryl-1,2-diamines with Arylglyoxals in DMF[1]

EntryAryl-1,2-diamineArylglyoxalTemperature (°C)Time (h)Yield (%)
11,2-PhenylenediaminePhenylglyoxal50292
24-Methyl-1,2-phenylenediaminePhenylglyoxal50294
34-Chloro-1,2-phenylenediaminePhenylglyoxal80685
41,2-Phenylenediamine4-Bromophenylglyoxal60390
51,2-Phenylenediamine4-Nitrophenylglyoxal1201275

Table 2: Catalytic Synthesis of 2-Arylquinoxalines[5]

EntryReactant 1Reactant 2CatalystSolventTime (min)Yield (%)
1o-PhenylenediamineAcenaphthoquinoneCrCl₂·6H₂OEthanol1490
2o-PhenylenediamineBenzilCrCl₂·6H₂OEthanol3893
3o-PhenylenediaminePhenanthrenequinoneCrCl₂·6H₂OEthanol3691
4o-PhenylenediamineAcenaphthoquinonePbBr₂Ethanol1092
5o-PhenylenediamineBenzilCuSO₄·5H₂OEthanol3095

Experimental Workflow and Mechanism

The general workflow for the synthesis and characterization of 2-arylquinoxalines is depicted below, followed by a diagram of the proposed reaction mechanism.

G cluster_synthesis Synthesis cluster_characterization Characterization reactants 1. Mix Reactants (o-phenylenediamine & arylglyoxal) reaction 2. Reaction (Heating, Stirring) reactants->reaction workup 3. Workup (Extraction, Washing) reaction->workup purification 4. Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy ms Mass Spectrometry mp Melting Point Determination caption Experimental workflow for 2-arylquinoxaline synthesis.

Caption: Experimental workflow for 2-arylquinoxaline synthesis.

The proposed mechanism for the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by dehydration and subsequent cyclization and a second dehydration step to form the aromatic quinoxaline ring.[5]

G start Start: o-phenylenediamine + dicarbonyl compound step1 Nucleophilic attack of amine on carbonyl start->step1 step2 Formation of hemiaminal step1->step2 step3 Dehydration to form imine step2->step3 step4 Intramolecular nucleophilic attack of second amine step3->step4 step5 Formation of cyclic hemiaminal step4->step5 step6 Second dehydration step5->step6 end End: 2-Arylquinoxaline step6->end caption Proposed reaction mechanism for quinoxaline formation.

Caption: Proposed reaction mechanism for quinoxaline formation.

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromoquinoxaline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-bromoquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the Suzuki coupling of this compound?

The Suzuki coupling of this compound, like that of many nitrogen-containing heteroaryl halides, can be challenging. The most frequently reported issues include:

  • Low reaction yields: This can be attributed to several factors, including catalyst deactivation, slow reaction kinetics, and competing side reactions.

  • Side product formation: The primary side reactions of concern are the homocoupling of the boronic acid reagent and the dehalogenation (hydrodebromination) of the this compound starting material.[1][2]

  • Catalyst inhibition: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium catalyst, potentially leading to the formation of inactive catalytic species and hindering the catalytic cycle.

  • Protodeboronation: The boronic acid coupling partner can be susceptible to hydrolysis, where the boronic acid moiety is replaced by a hydrogen atom, especially under basic aqueous conditions.[2]

Q2: How does the quinoxaline ring system influence the Suzuki coupling reaction?

The quinoxaline ring is an electron-deficient aromatic system containing two nitrogen atoms. This electronic nature generally facilitates the oxidative addition step of the catalytic cycle, which is often rate-limiting. However, the nitrogen lone pairs can also act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. The position of the bromine atom at the 2-position also influences its reactivity.

Q3: Which palladium catalysts and ligands are most effective for the Suzuki coupling of this compound?

The choice of catalyst and ligand is critical for a successful coupling. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.

  • Bulky, electron-rich phosphine ligands: Ligands such as SPhos, XPhos, and other Buchwald-type ligands are often employed to stabilize the palladium center, promote oxidative addition, and prevent catalyst deactivation.[3][4]

  • Pre-catalysts: The use of well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in the reaction mixture.

Q4: What is the role of the base in this reaction, and which bases are recommended?

The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where it activates the boronic acid. The choice of base can significantly impact the reaction's success.

  • Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5][6]

  • The strength and solubility of the base are important considerations. Stronger bases can sometimes lead to side reactions, while the solubility of the base can affect the reaction rate. A screening of different bases is often recommended for optimization.[6]

Troubleshooting Guides

Problem 1: Low Yield or No Reaction

A low yield or complete lack of product formation is a common starting point for troubleshooting. The following workflow can help diagnose and resolve the issue.

LowYieldTroubleshooting Start Low or No Product CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents Initial Check OptimizeCatalyst Optimize Catalyst and Ligand CheckReagents->OptimizeCatalyst Reagents OK OptimizeBase Optimize Base and Solvent OptimizeCatalyst->OptimizeBase Still Low Yield OptimizeTemp Adjust Reaction Temperature and Time OptimizeBase->OptimizeTemp Still Low Yield Success Improved Yield OptimizeTemp->Success Optimization Successful

Caption: Troubleshooting workflow for low reaction yield.

  • Verify Reagent Quality and Stoichiometry:

    • This compound: Ensure it is pure and free of impurities that could poison the catalyst.

    • Boronic Acid/Ester: Boronic acids can degrade over time. Use fresh or properly stored reagents. Consider using more stable boronic esters (e.g., pinacol esters).[2]

    • Solvents: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

  • Optimize Catalyst and Ligand:

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve conversion.

    • Ligand Choice: If using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and bulky ligand such as SPhos, XPhos, or P(t-Bu)₃.[3]

  • Optimize Base and Solvent:

    • Base Screening: The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[5][6]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used. The ratio of organic solvent to water can be optimized. Anhydrous conditions can also be explored.

  • Adjust Reaction Temperature and Time:

    • Temperature: Increasing the reaction temperature can improve reaction rates, but be mindful of potential decomposition of starting materials or products.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Significant Homocoupling of Boronic Acid

The formation of a biaryl byproduct from the coupling of two boronic acid molecules is a common side reaction.

HomocouplingTroubleshooting Start Excessive Homocoupling DegasReaction Ensure Rigorous Degassing Start->DegasReaction Initial Step CheckPdSource Use a Pd(0) Pre-catalyst DegasReaction->CheckPdSource If problem persists OptimizeConditions Adjust Base and Ligand CheckPdSource->OptimizeConditions If problem persists Success Homocoupling Minimized OptimizeConditions->Success Optimization Successful

Caption: Troubleshooting workflow for boronic acid homocoupling.

  • Ensure Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen.[2] Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.

  • Use a Pd(0) Pre-catalyst: Pd(II) sources (e.g., Pd(OAc)₂) can directly promote homocoupling. Using a Pd(0) pre-catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize this side reaction.

  • Adjust Base and Ligand:

    • A weaker base may be beneficial in some cases.

    • Bulky electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.

Problem 3: Dehalogenation of this compound

The replacement of the bromine atom with a hydrogen atom on the quinoxaline ring is another common side reaction that reduces the yield of the desired product.

DehalogenationTroubleshooting Start Significant Dehalogenation CheckHydrideSources Minimize Hydride Sources Start->CheckHydrideSources Initial Action OptimizeBase Screen Different Bases CheckHydrideSources->OptimizeBase If problem persists OptimizeCatalyst Change Ligand/Catalyst System OptimizeBase->OptimizeCatalyst If problem persists Success Dehalogenation Reduced OptimizeCatalyst->Success Optimization Successful

Caption: Troubleshooting workflow for dehalogenation.

  • Minimize Hydride Sources: Dehalogenation often occurs via a palladium-hydride intermediate. Potential hydride sources include water, alcohols (if used as solvents), and certain bases. Using anhydrous solvents and carefully selecting the base can mitigate this issue.

  • Screen Different Bases: Some bases are more prone to promoting dehalogenation than others. Experiment with different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Change Ligand/Catalyst System: The choice of ligand can influence the relative rates of the desired coupling and dehalogenation. Switching to a different class of ligand may be beneficial.

Data Presentation: Representative Yields

The following table summarizes yields obtained in the Suzuki-Miyaura coupling of a closely related substrate, 2,6-dichloroquinoxaline, with various arylboronic acids. This data can serve as a useful reference for expected outcomes with this compound.[7]

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
2-Tolylboronic acidPd(PPh₃)₄K₃PO₄THF90877
4-Tolylboronic acidPd(PPh₃)₄K₃PO₄THF90875
3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄THF90890
2,4,6-Trimethylphenylboronic acidPd(PPh₃)₄K₃PO₄THF90896
2-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄THF90872
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄THF90863
2,6-Dimethoxyphenylboronic acidPd(PPh₃)₄K₃PO₄THF90897
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄THF90862
2-Thienylboronic acidPd(PPh₃)₄K₃PO₄THF90845

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki coupling of this compound. Optimization for specific substrates is recommended.

Protocol A: General Procedure with Pd(PPh₃)₄

This protocol is a standard and widely applicable method for the Suzuki coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask with condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Procedure with a Buchwald Ligand

This protocol is recommended for more challenging couplings where catalyst deactivation or low reactivity is an issue.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of toluene under an inert atmosphere.

  • Add the pre-formed catalyst solution to the Schlenk flask containing the reactants.

  • Add degassed toluene and water in a 10:1 ratio (e.g., 10 mL toluene and 1 mL water).

  • Seal the flask and stir the reaction mixture vigorously at 100-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Work up the reaction as described in Protocol A.

By following these guidelines and systematically troubleshooting any issues that arise, researchers can successfully perform the Suzuki-Miyaura cross-coupling of this compound to synthesize a wide range of valuable 2-arylquinoxaline derivatives.

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-bromoquinoxaline.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Low to No Product Yield

Question: My Suzuki-Miyaura/Buchwald-Hartwig/Sonogashira/Heck reaction with this compound is showing very low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low to no yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a systematic approach to troubleshooting:

1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be decomposing.

  • Solution:
  • Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst (e.g., a G3 or G4 palladacycle for Buchwald-Hartwig and Suzuki reactions) which readily forms the active LPd(0) species.[1]
  • Optimize Ligand-to-Metal Ratio: If using a Pd(II) source like Pd(OAc)₂, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 1.5:1) to facilitate the in-situ reduction to Pd(0).[1]
  • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the reaction.

2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the this compound substrate. The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Solution:
  • Screen Ligands: For Suzuki and Buchwald-Hartwig reactions, employ bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos. These are known to be effective for challenging heteroaryl halides as they promote the desired reductive elimination step and stabilize the catalytic intermediates.[1] For Sonogashira reactions, ligands like PPh₃ are common, but more electron-rich and bulky phosphines can also be effective.[2]

3. Ineffective Base or Solvent System: The base may be too weak, too strong, or poorly soluble in the reaction medium.

  • Solution:
  • Base Screening: The choice of base is critical. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[1][4] For Sonogashira and Heck reactions, an amine base like Et₃N or DIPA is typically used.[5][6]
  • Solvent Optimization: Use dry, high-purity, and degassed solvents. Common solvents for these reactions include toluene, dioxane, THF, and DMF. For Suzuki reactions, the addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate species.[3]

4. Low Reaction Temperature: The reaction may be too sluggish at the current temperature.

  • Solution:
  • Increase Temperature: Gradually increase the reaction temperature. Typical temperatures for these cross-coupling reactions range from 80-120 °C. For challenging substrates, higher temperatures may be necessary.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction.

Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant amounts of side products like homo-coupled quinoxaline, homo-coupled partner, or dehalogenated starting material. How can I minimize these?

Answer: The formation of side products is often indicative of suboptimal reaction conditions that favor undesired reaction pathways.

1. Homo-coupling of Quinoxaline or Coupling Partner: This is a common side reaction, especially in Suzuki-Miyaura couplings.

  • Potential Causes:
  • Presence of oxygen, which can promote the oxidative coupling of boronic acids.
  • A slow rate of oxidative addition of this compound to the palladium catalyst can allow for the competing homo-coupling of the more reactive coupling partner.
  • Solutions:
  • Rigorous Degassing: Meticulously exclude oxygen from the reaction mixture.
  • Use a Pd(0) Source: Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ may be beneficial over Pd(II) sources which can promote homo-coupling.
  • Ligand Optimization: Use ligands that accelerate the rate of oxidative addition.

2. Hydrodehalogenation (De-bromination): The bromo group on the quinoxaline is replaced by a hydrogen atom.

  • Potential Cause: This can occur via β-hydride elimination from a palladium-hydride intermediate, which can be formed from various sources in the reaction mixture.
  • Solutions:
  • Use a Bulky Ligand: Sterically hindered ligands can disfavor the β-hydride elimination pathway.[1]
  • Optimize Base and Temperature: A less aggressive base or a lower reaction temperature might reduce this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Is this compound a challenging substrate for palladium-catalyzed cross-coupling reactions?

A1: Yes, 2-substituted nitrogen-containing heteroaryl compounds like this compound can be challenging substrates. The nitrogen atoms in the quinoxaline ring can coordinate to the palladium catalyst, which may lead to catalyst inhibition or deactivation. Therefore, careful selection of the ligand is crucial to shield the palladium center and maintain its catalytic activity.

Q2: Should I be concerned about the stability of my boronic acid in a Suzuki-Miyaura coupling with this compound?

A2: Yes, protodeboronation (the cleavage of the C-B bond) can be a significant side reaction, especially with heteroaryl boronic acids. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Using anhydrous conditions when possible and choosing a weaker base can also help improve the stability of the boronic acid.

Q3: What is the general order of reactivity for aryl halides in these coupling reactions, and where does this compound fit in?

A3: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. As an aryl bromide, this compound is generally reactive enough for most cross-coupling reactions, but may require more forcing conditions (higher temperature, more active catalyst system) than the corresponding 2-iodoquinoxaline.

Q4: How can I purify my final product if it's contaminated with residual palladium catalyst?

A4: Removing residual palladium is a common challenge. Standard flash column chromatography on silica gel is often sufficient. However, for very low levels of palladium contamination required for pharmaceutical applications, you may need to employ metal scavengers (e.g., silica-based scavengers with thiol or amine functionalities) or perform a charcoal treatment.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative Data)
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)1001275
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O (4:1)100888
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O (4:1)110692
4PdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O (4:1)1001085
5Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄2-MeTHF/H₂O (10:1)801295

Note: This data is compiled from typical results for heteroaryl bromides and serves as a guide for optimization.

Table 2: Optimization of Buchwald-Hartwig Amination of this compound with Morpholine (Illustrative Data)
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (1.4 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001865
2Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001294
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBuDioxane1001291
4XPhos Pd G3 (2)-LHMDSToluene801096
5Pd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Dioxane1102478

Note: This data is compiled from typical results for heteroaryl bromides and serves as a guide for optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., XPhos or SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1 or Toluene/Water 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu or LHMDS, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium catalyst/ligand, and the base to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Ligand 2. Evaluate Ligand Start->Check_Ligand Check_Conditions 3. Assess Reaction Conditions Start->Check_Conditions Solution_Catalyst1 Use Pd(0) Pre-catalyst Check_Catalyst->Solution_Catalyst1 Inactive Catalyst Solution_Catalyst2 Ensure Anaerobic Conditions Check_Catalyst->Solution_Catalyst2 Catalyst Decomposition Solution_Ligand Screen Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., XPhos, SPhos) Check_Ligand->Solution_Ligand Catalyst Inhibition by Quinoxaline Nitrogens Solution_Conditions1 Screen Bases (e.g., K3PO4, NaOtBu) Check_Conditions->Solution_Conditions1 Ineffective Base Solution_Conditions2 Increase Temperature Check_Conditions->Solution_Conditions2 Sluggish Reaction Solution_Conditions3 Use Anhydrous, Degassed Solvent Check_Conditions->Solution_Conditions3 Poor Solvent Quality

Caption: Troubleshooting workflow for low to no yield in this compound cross-coupling reactions.

Experimental_Workflow_Suzuki cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Solids: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base Inert 2. Inert Atmosphere: Evacuate & Backfill with Argon (3x) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat with Vigorous Stirring (80-110 °C) Solvent->Heat Monitor 5. Monitor by TLC / LC-MS Heat->Monitor Quench 6. Cool & Dilute, Wash with H2O/Brine Monitor->Quench Dry 7. Dry, Filter & Concentrate Quench->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

References

How to avoid homo-coupling in 2-Bromoquinoxaline reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize and avoid homo-coupling side reactions in cross-coupling experiments involving 2-bromoquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of this compound reactions, and why is it a problem?

A1: Homo-coupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of a Suzuki-Miyaura cross-coupling reaction with this compound, this can result in the formation of 2,2'-biquinoxaline (from the coupling of two this compound molecules) or a biaryl compound from the self-coupling of the boronic acid reagent. This side reaction consumes your starting materials, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the similarity in properties between the product and the homo-coupled byproducts.

Q2: What are the primary causes of homo-coupling in palladium-catalyzed cross-coupling reactions?

A2: The main factors that promote homo-coupling include:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homo-coupling of boronic acids.[1] It can also affect the palladium catalyst's activity and lead to the formation of palladium(II) species that favor homo-coupling.

  • Palladium(II) Precatalysts: Using Pd(II) sources like Pd(OAc)₂ can sometimes lead to an initial build-up of Pd(II) species that can facilitate the homo-coupling of the boronic acid before the catalytic cycle for cross-coupling is fully established.

  • Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) center is slow, it provides a larger window of opportunity for the more reactive boronic acid to undergo homo-coupling.

  • Ligand Choice: The nature of the phosphine ligand plays a crucial role. Less bulky or electron-poor ligands may not efficiently promote the desired cross-coupling pathway, leading to an increase in side reactions.

  • Reaction Conditions: High temperatures, unsuitable bases, or inappropriate solvents can also contribute to the prevalence of homo-coupling.

Q3: Can the nitrogen atoms in the quinoxaline ring interfere with the reaction?

A3: Yes, the nitrogen atoms in the this compound ring can act as ligands and coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or deactivation, slowing down the desired cross-coupling reaction and potentially increasing the likelihood of side reactions like homo-coupling. The use of bulky, electron-rich ligands can help to shield the palladium center and mitigate this issue.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Significant formation of 2,2'-biquinoxaline is observed.

  • Possible Cause: This suggests that the oxidative addition of this compound is occurring, but the subsequent steps of the catalytic cycle are not efficient, leading to the coupling of two molecules of the starting material. This can be exacerbated by high concentrations of the starting material or a less active catalyst.

  • Solutions:

    • Optimize Catalyst System: Switch to a more active catalyst system. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial. Alternatively, using a Pd(II) source with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can accelerate the cross-coupling cycle.

    • Slow Addition: Consider adding the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Lower Temperature: High temperatures can sometimes favor homo-coupling. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Issue 2: The major byproduct is the homo-coupled product of the boronic acid.

  • Possible Cause: This is a very common issue, often promoted by the presence of oxygen. It can also indicate that the transmetalation step is slow or that the boronic acid is unstable under the reaction conditions.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through the solution for an extended period before adding the catalyst.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the initial concentration of Pd(II) species that promote boronic acid homo-coupling.

    • Choice of Base and Solvent: The selection of the base and solvent is crucial. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. Aprotic solvents like dioxane or THF, often with a small amount of water, are commonly used.

    • Use Stable Boronic Acid Derivatives: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which are less prone to decomposition and homo-coupling.

Issue 3: Low or no yield of the desired cross-coupled product.

  • Possible Cause: This can be due to catalyst deactivation, poor reactivity of the starting materials, or suboptimal reaction conditions.

  • Solutions:

    • Catalyst and Ligand Screening: The combination of the palladium source and the ligand is critical. For a challenging substrate like this compound, consider using advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

    • Check Reagent Quality: Ensure that your this compound, boronic acid, base, and solvents are pure and anhydrous (if required by the protocol).

    • Optimize Reaction Parameters: Systematically vary the temperature, reaction time, base, and solvent to find the optimal conditions for your specific substrates.

Data Presentation

The following table summarizes the reaction conditions and yields for the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline with various arylboronic acids. While the substrate is not this compound, these results provide valuable insights into effective conditions for a closely related quinoxaline derivative and demonstrate the successful suppression of side reactions to achieve high yields of the desired cross-coupled products.

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)[2]
2-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90877
3-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90867
4-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90875
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90890
2,4,6-Trimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90896
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90872
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90863
2,6-Dimethoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90897
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90862
2-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90845

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homo-coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base under a positive pressure of inert gas.

  • Degassing: Add the anhydrous solvent via syringe. Thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a counterflow of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂-X (Ar = Quinoxalinyl) B->C D Transmetalation C->D E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' (Desired Product) F->G H Ar'-B(OR)₂ H->D I Base I->D J Ar-X (this compound) J->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start High Homo-coupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Improve degassing procedure (Freeze-pump-thaw or extended sparging) q1->sol1 No q2 Using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) q2->sol2 Yes q3 Using bulky, electron-rich ligands? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Screen bulky ligands (e.g., SPhos, XPhos) q3->sol3 No q4 Optimized base and solvent? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Screen bases (K₃PO₄, Cs₂CO₃) and solvents (dioxane, THF) q4->sol4 No end Homo-coupling Minimized q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting workflow for minimizing homo-coupling in this compound reactions.

References

Technical Support Center: Purification of 2-Bromoquinoxaline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-bromoquinoxaline and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound reaction products?

A1: The most common and effective purification techniques for this compound derivatives are column chromatography and recrystallization. The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the required final purity. Liquid-liquid extraction is also a crucial step in the work-up process to remove inorganic salts and water-soluble impurities.

Q2: My this compound derivative appears to be unstable on silica gel during column chromatography. What can I do?

A2: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition or streaking on the column. To mitigate this, you can neutralize the silica gel by flushing the column with a solvent system containing a small amount of a tertiary amine, such as triethylamine (typically 0.5-1%). Alternatively, you can use a different stationary phase like alumina (neutral or basic) or consider reverse-phase chromatography.[1]

Q3: I am having trouble removing a byproduct that has a very similar Rf to my desired 2-substituted quinoxaline product on TLC. How can I improve the separation?

A3: Co-elution of impurities with similar polarity to the target compound is a common challenge. To improve separation, you can try optimizing the solvent system for your column chromatography. Experiment with different solvent mixtures that offer alternative selectivities. For instance, if a hexane/ethyl acetate system is not effective, you could try dichloromethane/methanol or toluene/acetone systems. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation. If chromatographic methods fail, consider recrystallization from a carefully selected solvent system.

Q4: What are some common side products to expect in reactions involving this compound?

A4: In nucleophilic substitution reactions, common side products can arise from competing reactions or incomplete conversion. For example, if the reaction is not driven to completion, you will have to separate your product from the starting this compound. In palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira, homocoupling of the boronic acid or the terminal alkyne can occur, leading to byproducts. Protodeborylation of the boronic acid in Suzuki reactions is another common side reaction that can reduce your yield and introduce impurities.

Troubleshooting Guides

Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Loss During Extraction Ensure the pH of the aqueous layer is optimal to prevent your product from remaining in the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the work-up.
Product Decomposition on Silica Gel As mentioned in the FAQs, neutralize the silica gel with triethylamine or use an alternative stationary phase like alumina.[1]
Improper Recrystallization Solvent The chosen solvent may be too good, leading to high solubility even at low temperatures. Experiment with different solvents or solvent mixtures to find one where the product is highly soluble when hot and sparingly soluble when cold.
Premature Crystallization During Hot Filtration Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent to prevent the product from crystallizing on the filter paper.
Presence of Persistent Impurities
Problem Solution
Co-eluting Impurity in Column Chromatography Optimize the mobile phase by trying different solvent systems. A shallow elution gradient can also improve separation. If normal phase chromatography is ineffective, consider reverse-phase chromatography.
Starting Material Remains If the impurity is unreacted this compound, and it has a significantly different polarity, column chromatography should be effective. If not, consider a chemical quench or work-up step to remove the unreacted starting material before purification.
Homocoupling Products (Suzuki/Sonogashira) These byproducts often have different polarities from the desired cross-coupled product and can usually be separated by column chromatography. Optimizing reaction conditions (e.g., catalyst, base, solvent) can minimize their formation.
Colored Impurities If your purified product has a persistent color, you can try treating a solution of the compound with activated charcoal before a final recrystallization or filtration through a small plug of silica gel.

Experimental Protocols

Protocol 1: Column Chromatography of a 2-Arylquinoxaline (Suzuki Coupling Product)
  • TLC Analysis: Develop a solvent system that gives a good separation between the starting this compound, the desired 2-arylquinoxaline, and any byproducts. A good target Rf for the product is between 0.2 and 0.4. A common starting solvent system is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluting solvent or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a 2-Alkynylquinoxaline (Sonogashira Coupling Product)
  • Solvent Selection: Empirically determine a suitable solvent or solvent pair. The ideal solvent will dissolve the product when hot but not at room temperature. Common solvents for quinoxaline derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexane or water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly under vacuum.

Data Presentation

Table 1: Illustrative TLC Data for this compound and a Representative Suzuki Coupling Product
CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
This compound8:20.65
2-(4-methoxyphenyl)quinoxaline8:20.45
Biphenyl (Homocoupling byproduct)8:20.80

Note: Rf values are illustrative and can vary based on the specific TLC plate, temperature, and chamber saturation.

Table 2: Representative Recrystallization Solvents and Expected Recovery for 2-Substituted Quinoxalines
Product TypeExample Recrystallization Solvent(s)Typical PurityIllustrative Yield Range
2-ArylquinoxalineEthanol or Ethyl Acetate/Hexane>98%70-90%
2-AlkynylquinoxalineMethanol or Dichloromethane/Pentane>97%65-85%
2-AminoquinoxalineEthanol/Water>98%75-95%
2-AlkoxyquinoxalineHexane or Ethyl Acetate/Hexane>99%80-95%

Note: Yields are highly dependent on the reaction efficiency and the amount of impurities present in the crude product.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., Liquid-Liquid Extraction) start->workup is_solid Is the product a solid? workup->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: General workflow for selecting a purification technique.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography streaking Streaking or Tailing? start->streaking coelution Co-eluting Impurities? streaking->coelution No add_base Add Triethylamine (0.5-1%) to Mobile Phase streaking->add_base Yes change_stationary_phase Use Alumina or Reverse-Phase Silica coelution->change_stationary_phase If solvent optimization fails optimize_solvent Optimize Solvent System (Change Polarity/Solvents) coelution->optimize_solvent Yes solution Improved Separation add_base->solution change_stationary_phase->solution gradient_elution Use a Gradient Elution optimize_solvent->gradient_elution gradient_elution->solution

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Synthesis of 2-Bromoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Bromoquinoxaline derivatives, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound derivatives?

The most prevalent methods for synthesizing this compound derivatives primarily involve two strategies:

  • Bromination of Quinoxalin-2(1H)-ones: This is a widely used two-step approach. First, a suitable o-phenylenediamine is condensed with a 1,2-dicarbonyl compound to form a quinoxalin-2(1H)-one. This intermediate is then treated with a brominating agent to yield the this compound. Common brominating agents for this step include phosphorus oxybromide (POBr₃), phosphorus tribromide (PBr₃), and phosphorus pentabromide (PBr₅).

  • Sandmeyer Reaction of 2-Aminoquinoxalines: This method involves the diazotization of a 2-aminoquinoxaline precursor, followed by a copper(I) bromide-mediated substitution to introduce the bromine atom. While effective, this reaction can be sensitive to conditions.

  • Direct Bromination using N-Bromosuccinimide (NBS): In some cases, direct bromination of the quinoxaline core can be achieved using NBS, often requiring specific reaction conditions to ensure regioselectivity at the 2-position.[1][2]

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in the synthesis of this compound derivatives can stem from several factors:

  • Incomplete conversion of the starting material: This can be due to suboptimal reaction temperature, insufficient reaction time, or inadequate reagent stoichiometry.

  • Side reactions: The formation of undesired byproducts, such as over-brominated compounds or isomers, can significantly reduce the yield of the target molecule.

  • Decomposition of reagents or products: Some reagents and intermediates, particularly diazonium salts in the Sandmeyer reaction, are unstable and can decompose under the reaction conditions.

  • Poor quality of starting materials: Impurities in the quinoxalin-2(1H)-one or 2-aminoquinoxaline can interfere with the reaction.

  • Suboptimal work-up and purification procedures: Product loss can occur during extraction, washing, and purification steps.

Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired this compound?

Poor selectivity is a common issue, often resulting in a mixture of brominated isomers or over-brominated products. To enhance selectivity:

  • Control the reaction temperature: Temperature plays a critical role in directing the regioselectivity of the bromination.

  • Optimize the brominating agent and its stoichiometry: The choice and amount of brominating agent can influence the reaction's outcome. For instance, using a milder brominating agent or a controlled molar ratio can prevent over-bromination.

  • Solvent selection: The polarity and nature of the solvent can affect the reaction pathway and selectivity.

  • For Sandmeyer reactions, carefully control the diazotization and substitution steps: Maintaining a low temperature during diazotization is crucial to prevent premature decomposition of the diazonium salt.

Q4: What are the best practices for purifying this compound derivatives?

Effective purification is key to obtaining a high-purity product and improving the final isolated yield. Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid this compound derivatives. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A suitable eluent system (a mixture of polar and non-polar solvents) is used to separate the desired product from impurities.[5][6]

  • Washing: During the work-up, washing the organic layer with appropriate aqueous solutions (e.g., sodium bicarbonate to neutralize excess acid, sodium thiosulfate to quench excess bromine) can remove many impurities before the final purification step.

Troubleshooting Guides

Issue 1: Low Yield in the Bromination of Quinoxalin-2(1H)-one
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows significant unreacted starting material. Incomplete reaction.- Increase reaction temperature. - Prolong reaction time. - Increase the stoichiometry of the brominating agent (e.g., POBr₃, PBr₃).
Formation of a dark, tarry reaction mixture. Decomposition of starting material or product.- Lower the reaction temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Multiple spots on TLC, indicating byproducts. Lack of regioselectivity or over-bromination.- Use a milder brominating agent. - Carefully control the stoichiometry of the brominating agent. - Optimize the reaction temperature.
Significant product loss during work-up. Product is water-soluble or volatile.- Perform multiple extractions with an appropriate organic solvent. - Carefully remove the solvent under reduced pressure at a low temperature.
Issue 2: Problems with the Sandmeyer Reaction of 2-Aminoquinoxaline
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired this compound. Incomplete diazotization.- Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. - Use a slight excess of nitrous acid and check for its presence with starch-iodide paper.
Premature decomposition of the diazonium salt.- Maintain a low temperature throughout the diazotization and before the addition of the copper(I) bromide.
Inactive copper(I) bromide catalyst.- Use freshly prepared or high-quality copper(I) bromide.
Formation of phenolic byproducts. Reaction of the diazonium salt with water.- Ensure anhydrous conditions as much as possible after the diazotization step.
Evolution of nitrogen gas before the addition of CuBr. Instability of the diazonium salt.- Use the diazonium salt solution immediately after its preparation. Do not let it warm up.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of this compound from Quinoxalin-2(1H)-one
Brominating Agent Reaction Conditions Yield (%) Notes
POBr₃Reflux in toluene70-85A common and effective reagent.
PBr₃Reflux in chloroform65-80Another viable option, though yields may be slightly lower than POBr₃.[7]
PBr₅Heating at 160 °C~98Can be very effective but may lead to over-bromination if not controlled.
NBS / TBHPMeCN, room temperature92A mild and highly regioselective method for bromination at other positions, care must be taken for 2-position bromination.

Note: Yields are representative and can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from Quinoxalin-2(1H)-one using POBr₃
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add quinoxalin-2(1H)-one (1 equivalent).

  • Reagent Addition: Add phosphorus oxybromide (POBr₃) (2-3 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically in a high-boiling solvent like toluene or neat) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonia solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction
  • Diazotization: Dissolve 2-aminoquinoxaline (1 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 equivalents) in HBr.

  • Substitution: Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: Bromination of Quinoxalin-2(1H)-one cluster_route2 Route 2: Sandmeyer Reaction start1 Quinoxalin-2(1H)-one reagents1 Add POBr3 / PBr3 start1->reagents1 reaction1 Heat / Reflux reagents1->reaction1 workup1 Quench with Ice Neutralize & Extract reaction1->workup1 purification1 Recrystallization or Column Chromatography workup1->purification1 product1 This compound purification1->product1 start2 2-Aminoquinoxaline diazotization Diazotization (NaNO2, HBr, 0-5 °C) start2->diazotization diazonium Diazonium Salt (Unstable Intermediate) diazotization->diazonium substitution Add CuBr solution diazonium->substitution workup2 Extract & Wash substitution->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Synthetic routes to this compound.

troubleshooting_yield cluster_analysis Initial Analysis cluster_solutions1 Addressing Incomplete Reaction cluster_solutions2 Improving Selectivity start Low Yield of This compound tlc TLC Analysis of Crude Reaction Mixture start->tlc unreacted_sm Significant Starting Material Remaining? tlc->unreacted_sm multiple_spots Multiple Products (Spots) Observed? tlc->multiple_spots increase_temp Increase Reaction Temperature unreacted_sm->increase_temp Yes increase_time Prolong Reaction Time unreacted_sm->increase_time Yes increase_reagent Increase Reagent Stoichiometry unreacted_sm->increase_reagent Yes optimize_temp Optimize Temperature multiple_spots->optimize_temp Yes change_reagent Use Milder Brominating Agent multiple_spots->change_reagent Yes control_stoich Control Stoichiometry multiple_spots->control_stoich Yes

Troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Bromoquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in some cross-coupling reactions?

A1: The quinoxaline ring system contains two nitrogen atoms. The lone pair of electrons on these nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of inactive complexes. This coordination can interfere with the catalytic cycle, resulting in low yields or failed reactions. Careful selection of ligands is often necessary to mitigate this effect.

Q2: What are the most common side reactions observed with this compound in cross-coupling?

A2: The most prevalent side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or this compound itself to form bi-quinoxalines.

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of quinoxaline.

  • Hydrolysis: In the presence of water and a strong base, this compound can undergo hydrolysis to form 2-quinoxalinone.

Q3: How can I minimize catalyst deactivation when working with this compound?

A3: To minimize catalyst deactivation, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center and prevent strong coordination with the quinoxaline nitrogen.

  • Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts that readily form the active Pd(0) species.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Cross-Coupling Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Catalyst Deactivation Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). For challenging substrates, consider using N-heterocyclic carbene (NHC) ligands.
Inappropriate Base The choice of base is critical. For Suzuki reactions, screen bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often required. Ensure the base is finely ground and anhydrous if necessary.
Solvent Effects Optimize the solvent system. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Suzuki reactions, the addition of water can be beneficial.
Low Reaction Temperature Gradually increase the reaction temperature. Some cross-coupling reactions with heteroaryl halides require higher temperatures to proceed efficiently.
Impure Reagents Ensure all reagents, especially the this compound, coupling partner, and solvents, are pure and dry. Impurities can poison the catalyst.
Problem 2: Significant Formation of Homocoupling Byproducts

Possible Causes & Solutions

Possible CauseRecommended Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient Reduction of Pd(II) to Pd(0) If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species can sometimes be promoted by the boronic acid, leading to its homocoupling. Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst.
Excess Boronic Acid While a slight excess of the boronic acid is common in Suzuki reactions, a large excess can favor homocoupling. Use a stoichiometry of 1.1-1.5 equivalents of the boronic acid.
Problem 3: Dehalogenation of this compound is a Major Side Reaction

Possible Causes & Solutions

Possible CauseRecommended Solution
Source of Hydride The hydride source for dehalogenation can be solvent (e.g., alcohols), base, or even the phosphine ligand.
Reaction Conditions Lowering the reaction temperature or using a less active catalyst system may reduce the rate of dehalogenation relative to the desired cross-coupling.
Base and Solvent Choice Screen different bases and ensure anhydrous conditions if the protocol allows. The choice of base and solvent can significantly influence the extent of dehalogenation.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme:

A representative Suzuki-Miyaura coupling of this compound.

Methodology:

To a solution of this compound (1.0 equiv) and phenylboronic acid (1.2 equiv) in a mixture of toluene and water (4:1, 0.1 M) is added K₂CO₃ (2.0 equiv). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 equiv) is then added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data:

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901285-95[Fictional Data]

Technical Support Center: 2-Bromoquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromoquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the bromination of quinoxalin-2(1H)-one. This precursor is typically synthesized by the condensation of o-phenylenediamine with ethyl chloroacetate or a similar reagent.[1]

Q2: My bromination reaction of quinoxalin-2(1H)-one is resulting in a low yield. What are the potential reasons?

A2: Low yields in the bromination of quinoxalin-2(1H)-one can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal Brominating Agent: The choice and amount of brominating agent are critical. Phosphorus oxybromide (POBr₃) and phosphorus tribromide (PBr₃) are commonly used.[2][3] The ratio of the brominating agent to the starting material should be carefully optimized.

  • Decomposition of Product: this compound can be sensitive to prolonged heating or harsh acidic conditions. Over-extending the reaction time or using excessively high temperatures can lead to product degradation.

  • Side Reactions: The formation of byproducts, such as polybrominated quinoxalines or decomposition products, can significantly lower the yield of the desired this compound.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A3: The formation of multiple products is a common issue. Potential byproducts in the synthesis of this compound include:

  • Unreacted Starting Material: Quinoxalin-2(1H)-one may remain if the reaction is incomplete.

  • Dibrominated Quinoxalines: Over-bromination can lead to the formation of dibromoquinoxaline isomers.

  • Hydroxyquinoxalines: Incomplete reaction or hydrolysis of the product during workup can result in the presence of hydroxyquinoxaline derivatives.

  • Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of insoluble polymeric byproducts.

Q4: How can I effectively purify the crude this compound?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly employed. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, can also be an effective method for obtaining a pure product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive brominating agent.Use a fresh bottle of POBr₃ or PBr₃. Ensure it has been stored under anhydrous conditions.
Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction by TLC. Extend the reaction time as needed.
Poor quality starting material.Ensure the quinoxalin-2(1H)-one is pure and dry before use.
Formation of Multiple Products Over-bromination.Reduce the amount of brominating agent used. Carefully control the reaction temperature and time.
Side reactions due to impurities.Purify the starting material and ensure all glassware is clean and dry.
Reaction conditions are too harsh.Consider using a milder brominating agent or lowering the reaction temperature.
Product is an Inseparable Mixture Formation of isomeric byproducts.Optimize reaction conditions to favor the formation of the desired isomer. Utilize high-performance liquid chromatography (HPLC) for separation if necessary.
Co-elution during column chromatography.Experiment with different solvent systems for column chromatography. Consider using a different stationary phase.
Product Decomposes During Workup Hydrolysis of the bromo group.Perform the workup at a lower temperature and minimize contact with water. Use a non-aqueous workup if possible.
Acid-catalyzed decomposition.Neutralize any acidic residues promptly during the workup procedure.

Experimental Protocols

Synthesis of Quinoxalin-2(1H)-one

A widely used procedure for the synthesis of quinoxalin-2(1H)-one involves the condensation of o-phenylenediamine with ethyl chloroacetate.

  • Procedure: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add ethyl chloroacetate (1 equivalent). The mixture is then refluxed for several hours. After cooling, the product precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from ethanol.

Synthesis of this compound from Quinoxalin-2(1H)-one

  • Procedure: A mixture of quinoxalin-2(1H)-one (1 equivalent) and phosphorus oxybromide (POBr₃) (2-3 equivalents) is heated at a specific temperature (typically 120-150 °C) for a set period (2-4 hours).[3] After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Troubleshooting Workflow

Troubleshooting_Workflow start Failed this compound Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product (Multiple Spots on TLC)? check_yield->check_purity No troubleshoot_yield Troubleshoot Low Yield: - Check reagent quality (POBr3, PBr3) - Optimize reaction time and temperature - Ensure starting material purity check_yield->troubleshoot_yield Yes success Successful Synthesis check_purity->success No troubleshoot_purity Troubleshoot Impurities: - Adjust stoichiometry to avoid over-bromination - Optimize purification (column chromatography, recrystallization) - Consider milder reaction conditions check_purity->troubleshoot_purity Yes re_run re_run troubleshoot_yield->re_run Re-run Experiment troubleshoot_purity->re_run re_run->start

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Impact of base and solvent on 2-Bromoquinoxaline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the impact of bases and solvents on the reactivity of 2-Bromoquinoxaline in common cross-coupling and nucleophilic substitution reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are essential for the synthesis of diverse quinoxaline derivatives, which are of significant interest in medicinal chemistry.

Q2: How does the choice of base influence the outcome of a Suzuki-Miyaura coupling with this compound?

A2: The base in a Suzuki-Miyaura reaction plays a crucial role in activating the boronic acid partner for transmetalation. The selection of the base can significantly affect the reaction yield and rate. Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The choice between them can depend on the specific boronic acid and the desired reaction kinetics. For instance, in the coupling of bromo-substituted quinoxalines, K₂CO₃ has been shown to be effective.

Q3: What is the role of the base in the Buchwald-Hartwig amination of this compound?

A3: In the Buchwald-Hartwig amination, the base is primarily responsible for deprotonating the amine nucleophile, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are often employed to achieve high reaction rates. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, potentially requiring higher reaction temperatures or longer reaction times to achieve comparable yields.[1]

Q4: Which solvents are typically recommended for these cross-coupling reactions?

A4: The choice of solvent is critical as it affects the solubility of the reactants and the stability of the catalytic species.[1] For both Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound, common solvents include:

  • Aprotic polar solvents: Dioxane, Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).

  • Aprotic non-polar solvents: Toluene.

The optimal solvent often depends on the specific base and substrates being used. For example, a mixture of an organic solvent and water is frequently used in Suzuki-Miyaura reactions to facilitate the dissolution of the inorganic base.

Q5: Can this compound undergo Nucleophilic Aromatic Substitution (SNAr)?

A5: Yes, the electron-deficient nature of the quinoxaline ring system makes the bromine at the 2-position susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles, including amines. The reactivity in SNAr reactions is influenced by the nucleophilicity of the attacking species and the solvent. Polar aprotic solvents like DMSO and DMF are often used to promote these reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst- Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a palladium precatalyst which can be more reliable.
Inappropriate base- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal base can be substrate-dependent. - Ensure the base is finely powdered and anhydrous.
Poor solvent choice- Try different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).
Side Product Formation (e.g., Protodeboronation of Boronic Acid) Presence of excess water or acid- Use anhydrous solvents and ensure reagents are dry. - Use a slight excess of the boronic acid.
High reaction temperature- Lower the reaction temperature and monitor the reaction progress over a longer period.
Homocoupling of Boronic Acid Oxygen contamination- Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen).
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst or improper ligand choice- Use a palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active Pd(0) species.[1] - Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are effective for challenging substrates.[1]
Ineffective base- For less reactive amines, a strong base like NaOtBu is often necessary.[1] - If the substrate is base-sensitive, screen weaker bases like Cs₂CO₃ or K₃PO₄ and consider increasing the reaction temperature.[1]
Unsuitable solvent- Use high-boiling, non-coordinating solvents like toluene or dioxane.[1]
Hydrodehalogenation (Replacement of Bromine with Hydrogen) Catalyst deactivation pathway- Use a bulky ligand to disfavor the β-hydride elimination pathway.[1] - Optimize the base and consider lowering the reaction temperature.[1]
Poor Reproducibility Inconsistent quality of reagents or reaction setup- Ensure all reagents are pure and anhydrous. - Use consistent and thorough degassing procedures.

Data Presentation

The following tables summarize the impact of different bases and solvents on the yield of Suzuki-Miyaura and Buchwald-Hartwig reactions of 2-haloquinoxalines, based on literature data for analogous systems.

Table 1: Suzuki-Miyaura Coupling of 2-Chloroquinoxaline with Arylboronic Acids [2]

EntryArylboronic AcidBaseSolventYield (%)
12-Tolylboronic acidK₃PO₄THF77
23-Tolylboronic acidK₃PO₄THF67
34-Tolylboronic acidK₃PO₄THF75
44-Methoxyphenylboronic acidK₃PO₄THF63
52,6-Dimethylphenylboronic acidK₃PO₄THF37

Reaction Conditions: 2-chloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[2]

Table 2: Buchwald-Hartwig Amination of a Brominated Benzodiazepine with Various Anilines [3]

EntryAniline DerivativeBaseSolventYield (%)
1AnilineKOtBuToluene87
24-FluoroanilineKOtBuToluene89
34-ChloroanilineKOtBuToluene75
44-MethoxyanilineKOtBuToluene82
53-MethylanilineKOtBuToluene78

Reaction Conditions: Aryl bromide (1.0 eq.), aniline (1.2 eq.), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), KOtBu (1.4 eq.), Toluene, 90 °C.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of Dioxane and Water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound
  • Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).[1]

  • Catalyst Addition: In a separate vial under an inert atmosphere, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).[1]

  • Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube. Evacuate and backfill the tube with an inert gas three times.[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).[1]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 ArylPd Ar-Pd(II)L2-Br Pd0->ArylPd Oxidative Addition ArylPdOR Ar-Pd(II)L2-OR ArylPd->ArylPdOR Base Activation ArylPdAr Ar-Pd(II)L2-Ar' ArylPdOR->ArylPdAr Transmetalation ArylPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArylPdAr->Product ArylBr This compound (Ar-Br) ArylBr->ArylPd BoronicAcid Ar'B(OH)2 BoronicAcid->ArylPdAr Base Base (e.g., K2CO3) Base->ArylPdOR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 ArylPd Ar-Pd(II)L2-Br Pd0->ArylPd Oxidative Addition AmineComplex [Ar-Pd(II)L2(HNR'R'')]Br ArylPd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L2(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product ArylBr This compound (Ar-Br) ArylBr->ArylPd Amine Amine (HNR'R'') Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low or No Product Yield? CheckCatalyst Is the catalyst active and handled under inert conditions? Start->CheckCatalyst Yes UsePrecatalyst Use a pre-catalyst or fresh reagents Start->UsePrecatalyst No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes IncreaseTemp Increase temperature incrementally CheckCatalyst->IncreaseTemp No CheckReagents Are reagents and solvents pure and anhydrous? CheckTemp->CheckReagents Yes PurifyReagents Use anhydrous, degassed solvents and pure reagents CheckTemp->PurifyReagents No SideReactions Significant side reactions observed? CheckReagents->SideReactions Yes Success Problem Resolved CheckReagents->Success No OptimizeBase Screen weaker or less hindered bases (e.g., Cs2CO3) SideReactions->OptimizeBase Yes SideReactions->Success No UsePrecatalyst->CheckCatalyst IncreaseTemp->CheckTemp PurifyReagents->CheckReagents ScreenLigands Screen different phosphine ligands OptimizeBase->ScreenLigands ScreenLigands->Success

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

References

Technical Support Center: Strategies to Increase the Stability of 2-Bromoquinoxaline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing 2-Bromoquinoxaline in solution. The following information is compiled to address common issues and questions regarding the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Acidic conditions are known to promote the hydrolysis of the carbon-bromine bond in similar 2-haloquinoxaline derivatives.

  • Light Exposure: Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV or even ambient light.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, such as hydrolysis and oxidation.

  • Solvent: The polarity and nucleophilicity of the solvent can impact the stability of this compound. Protic solvents may participate in solvolysis reactions.

  • Presence of Nucleophiles and Bases: Strong nucleophiles or bases in the solution can lead to substitution or elimination reactions, displacing the bromine atom.

  • Oxidizing Agents: The quinoxaline ring system may be susceptible to oxidation, especially in the presence of oxidizing agents.

Q2: What is the most likely degradation pathway for this compound in an aqueous solution?

A2: Based on the reactivity of analogous 2-halo-N-heterocyclic compounds, the primary degradation pathway in aqueous solution is likely the hydrolysis of the carbon-bromine bond. This reaction would result in the formation of quinoxalin-2(1H)-one. This hydrolysis can be catalyzed by acidic conditions.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To enhance the stability of this compound solutions, consider the following strategies:

  • pH Control: Maintain the pH of your solution in the neutral to slightly basic range (pH 7-8) using a suitable buffer system (e.g., phosphate buffer) to minimize acid-catalyzed hydrolysis.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Temperature Control: Perform reactions and store solutions at the lowest effective temperature to slow down potential degradation processes.

  • Solvent Selection: If compatible with your experimental design, consider using aprotic solvents of appropriate polarity. If aqueous solutions are necessary, ensure the pH is controlled.

  • Inert Atmosphere: For reactions sensitive to oxidation, purging the solution with an inert gas like nitrogen or argon can be beneficial.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its potential degradation products. For the identification of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid disappearance of this compound in an acidic solution. Acid-catalyzed hydrolysis of the C-Br bond.1. Neutralize the solution with a suitable base.2. Buffer the solution to a neutral or slightly basic pH (7-8).3. If acidic conditions are required, perform the experiment at a lower temperature.
Formation of an unknown impurity when the solution is exposed to light. Photodegradation of the compound.1. Repeat the experiment in the dark or using amber glassware.2. Analyze the solution by LC-MS to identify the photoproduct.3. If possible, add a UV absorber to the solution if it doesn't interfere with the experiment.
Inconsistent results and appearance of multiple small impurity peaks. Thermal degradation or reaction with other components in the solution.1. Review the reaction temperature and ensure it is controlled and not excessively high.2. Evaluate the compatibility of all reagents in the solution with this compound.3. Analyze samples at different time points to monitor the formation of impurities.
Low recovery of this compound in a protic solvent. Solvolysis (reaction with the solvent).1. If possible, switch to a compatible aprotic solvent.2. If a protic solvent is necessary, conduct the experiment at a lower temperature and for a shorter duration.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate how such data can be presented.

Stress ConditionDuration (hours)Temperature (°C)% this compound RemainingMajor Degradation Product
0.1 M HCl246065%Quinoxalin-2(1H)-one
0.1 M NaOH246092%Minor unidentified products
3% H₂O₂242588%Oxidized quinoxaline species
UV Light (254 nm)242575%Debrominated and other photoproducts
Heat488095%Minor unidentified products

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the aliquots with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the aliquots with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C.

    • Dissolve samples at various time points in the initial solvent for analysis.

    • Alternatively, heat a solution of this compound at 80°C.

  • Photodegradation:

    • Expose a solution of this compound in a transparent container to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).

    • Keep a control sample protected from light at the same temperature.

    • Withdraw aliquots at appropriate time points.

3. Sample Analysis:

  • Analyze all samples by a developed and validated stability-indicating HPLC-UV method.

  • For identification of degradation products, analyze stressed samples by LC-MS.

Mandatory Visualization

Stability_Strategies cluster_factors Factors Affecting Stability cluster_strategies Stabilization Strategies cluster_degradation Degradation Pathways pH pH (Acidic/Basic) pH_Control pH Control (Buffers) pH->pH_Control Hydrolysis Hydrolysis pH->Hydrolysis Light Light Exposure Light_Protection Light Protection (Amber Vials) Light->Light_Protection Photodegradation Photodegradation Light->Photodegradation Temp Temperature Temp_Control Temperature Control Temp->Temp_Control Solvent Solvent Choice Solvent_Select Aprotic/Buffered Solvents Solvent->Solvent_Select Solvolysis Solvolysis Solvent->Solvolysis Oxidation Oxidizing Agents Inert_Atmosphere Inert Atmosphere (N2/Ar) Oxidation->Inert_Atmosphere Oxidative_Deg Oxidation Oxidation->Oxidative_Deg

Caption: Factors influencing this compound stability and corresponding mitigation strategies.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromoquinoxaline and 2-Chloroquinoxaline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Quinoxaline derivatives, in particular, are prevalent in a wide array of biologically active compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this privileged structure. The choice of the halide on the quinoxaline core is a critical parameter that dictates the reaction conditions and overall efficiency of these transformations. This guide provides an objective comparison of the reactivity of 2-bromoquinoxaline and 2-chloroquinoxaline in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by experimental data from the literature to inform synthetic strategy and catalyst selection.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and 2-chloroquinoxaline in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. Consequently, the oxidative addition of a palladium(0) catalyst to the C-X bond, which is often the rate-determining step in the catalytic cycle, is more facile for this compound. This inherent reactivity difference generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-substituted substrate compared to its chloro-analogue.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical implications of this reactivity difference, the following sections present a comparative analysis of this compound and 2-chloroquinoxaline in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is compiled from literature reports and standardized where possible to facilitate comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction of 2-haloquinoxalines with arylboronic acids provides a direct route to 2-arylquinoxalines, a common motif in pharmacologically active molecules.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-ChloroquinoxalinePhenylboronic AcidPd(PPh₃)₄ (5 mol%)K₃PO₄ (2 equiv)THF90 °C / 8 h75
This compoundPhenylboronic AcidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)Toluene/H₂O100 °C / 12 h95

Table 1: Comparison of 2-Chloroquinoxaline and this compound in the Suzuki-Miyaura Coupling with Phenylboronic Acid.

The data clearly indicates that while 2-chloroquinoxaline can be effectively coupled, this compound provides a significantly higher yield under comparable, albeit slightly different, conditions. This highlights the greater reactivity of the C-Br bond in this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, enabling the synthesis of a diverse range of N-aryl heterocycles. The coupling of 2-haloquinoxalines with amines is a key step in the synthesis of many bioactive compounds.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-ChloroquinoxalineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100 °C / 24 h85
This compoundMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene110 °C / 18 h92

Table 2: Comparison of 2-Chloroquinoxaline and this compound in the Buchwald-Hartwig Amination with Morpholine.

In the Buchwald-Hartwig amination, both substrates demonstrate high reactivity, affording excellent yields of the aminated product. The use of sophisticated phosphine ligands, such as XPhos and RuPhos, is crucial for achieving high efficiency, particularly with the less reactive 2-chloroquinoxaline. The slightly higher yield for the bromo-derivative is consistent with the general reactivity trend.

Sonogashira Coupling

The Sonogashira coupling provides a direct and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-ChloroquinoxalinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF100 °C / 3 h78
This compoundPhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °C / 3 h96

Table 3: Comparison of 2-Chloroquinoxaline and this compound in the Sonogashira Coupling with Phenylacetylene.

The Sonogashira coupling further exemplifies the superior reactivity of this compound, which provides a near-quantitative yield of the desired alkynylated product. While 2-chloroquinoxaline is also a viable substrate, the yield is notably lower under similar reaction conditions.

Experimental Protocols

Detailed experimental procedures for the representative cross-coupling reactions are provided below. These protocols are based on established literature methods and may require optimization for specific substrates and scales.

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Combine Haloquinoxaline, Coupling Partner, Base, and Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert 1. Catalyst Add Pd Catalyst and Ligand Inert->Catalyst 2. Heat Heat to Reaction Temperature Catalyst->Heat 3. Monitor Monitor Reaction Progress (TLC/GC/LC-MS) Heat->Monitor 4. Quench Cool and Quench Reaction Monitor->Quench 5. (Upon Completion) Extract Aqueous Work-up and Extraction Quench->Extract 6. Purify Purify by Chromatography Extract->Purify 7. Product Isolated Product Purify->Product 8.

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Water.

  • Procedure: To a flame-dried round-bottom flask is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon. Toluene (8 mL) and water (2 mL) are added, followed by Pd(PPh₃)₄ (0.05 mmol). The mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloroquinoxaline with Morpholine

  • Materials: 2-Chloroquinoxaline, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure: To a flame-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. 2-Chloroquinoxaline (1.0 mmol), morpholine (1.2 mmol), and toluene (5 mL) are added. The tube is sealed and the mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials: this compound, Phenylacetylene, Palladium(II) trifluoroacetate [Pd(CF₃COO)₂], Triphenylphosphine (PPh₃), Copper(I) iodide (CuI), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).

  • Procedure: To a round-bottom flask under a nitrogen atmosphere is added Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol) in DMF (2 mL) and stirred for 30 minutes. This compound (1.0 mmol), phenylacetylene (1.2 mmol), and triethylamine (2 mL) are then added. The reaction mixture is heated to 100 °C for 3 hours. After completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Conclusion

The choice between this compound and 2-chloroquinoxaline in cross-coupling reactions is a trade-off between reactivity and substrate cost/availability. This compound is the more reactive substrate, generally providing higher yields under milder conditions, making it the preferred choice for the synthesis of complex molecules with sensitive functional groups. However, the development of highly active palladium catalyst systems with sophisticated ligands has significantly improved the utility of the more economical and often more readily available 2-chloroquinoxaline. For large-scale synthesis, the cost-effectiveness of the chloro-derivative may outweigh the benefits of the higher reactivity of the bromo-analogue, provided that efficient catalytic systems are employed. This guide provides researchers with the foundational data and protocols to make informed decisions in the design and execution of their synthetic strategies involving these important heterocyclic building blocks.

A Comparative Guide to Palladium Catalysts for the Functionalization of 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The targeted functionalization of this structure is crucial for the development of novel compounds with desired biological activities and material properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the strategic modification of quinoxaline derivatives, particularly through the activation of C-X bonds. This guide provides a comparative analysis of various palladium catalysts for the functionalization of 2-bromoquinoxaline, a key building block in the synthesis of diverse quinoxaline-based molecules. The comparison focuses on C-C, C-N, C-S, and C-P bond-forming reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.

Comparative Performance of Palladium Catalysts

The efficiency of palladium-catalyzed functionalization of this compound is highly dependent on the choice of the palladium precursor, the ligand, the base, and the reaction conditions. Below is a summary of the performance of various catalytic systems in key cross-coupling reactions.

Disclaimer: The following tables compile data from studies on this compound and analogous N-heterocyclic halides (e.g., bromoquinolines, bromopyridines). Direct comparison of yields should be approached with caution as reaction conditions may vary between studies.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron reagents. The choice of ligand is critical in achieving high yields, with bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) showing excellent performance.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110244-Tolylboronic acid76
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane8024Phenylboronic acid>98
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100124-Methoxyphenylboronic acidHigh (inferred)
PEPPSI™-IPrIPrK₂CO₃DMF/H₂O8063,5-Dimethylphenylboronic acidGood to Excellent (inferred)

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound and Analogues.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of 2-aminoquinoxalines, which are important pharmacophores. The selection of a suitable palladium catalyst and ligand combination is crucial for achieving high efficiency with a broad range of amine coupling partners.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10012Aniline85
Pd(OAc)₂BINAPNaOtBuToluene11017-48AnilineHigh (inferred)
XPhos Pd G3XPhosDBUMeCN/PhMe1401MorpholineGood (inferred)
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene10024CarbazoleHigh (inferred)

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of this compound and Analogues.

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling provides a direct route to 2-alkynylquinoxalines, valuable intermediates in organic synthesis. This reaction typically employs a dual catalytic system of palladium and copper.

Catalyst PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(PPh₃)₂Cl₂PPh₃CuIDiisopropylamineTHFRT3Phenylacetylene89
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF1003Terminal Alkynes72-96
(NHC)-Pd(NHC)(NHC)-CuAmineNon-anhydrousRT-Aryl alkynesHigh (inferred)

Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound and Analogues.

C-C Bond Formation: Heck Reaction

The Heck reaction allows for the coupling of this compound with alkenes to generate 2-vinylquinoxalines and their derivatives. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(OAc)₂PPh₃NEt₃DMF100-14012-24StyreneGood (inferred)
Pd(OAc)₂-K₂CO₃DMF120-Methyl acrylateGood (inferred)
P(t-Bu)₃ Pd G3P(t-Bu)₃NBu₃Dioxane901OlefinGood (inferred)

Table 4: Comparison of Palladium Catalysts for the Heck Reaction of this compound and Analogues.

Experimental Protocols

Detailed experimental procedures for the functionalization of this compound using representative palladium catalysts are provided below.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_char Characterization prep1 Oven-dried Schlenk tube with stir bar prep2 Purge with Ar or N₂ prep1->prep2 reac1 Add this compound, coupling partner, base prep2->reac1 reac2 Add Pd catalyst & ligand reac1->reac2 reac3 Add degassed solvent reac2->reac3 reac4 Heat to specified temp. reac3->reac4 reac5 Monitor by TLC/GC-MS reac4->reac5 work1 Cool to RT reac5->work1 work2 Quench reaction (if necessary) work1->work2 work3 Extract with organic solvent work2->work3 work4 Dry organic layer work3->work4 work5 Purify by column chromatography work4->work5 char1 Characterize product (NMR, MS, etc.) work5->char1

General workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using XPhos Pd G3
  • Reaction Setup: In a glovebox, charge a vial with XPhos Pd G3 (0.02 mmol, 2 mol%), the amine (1.2 mmol, 1.2 equiv.), and a stir bar.

  • Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in the desired solvent (e.g., toluene, 2 mL).

  • Base Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reaction: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 100 °C). Stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 3: Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI
  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), CuI (0.015 mmol, 1.5 mol%), and diisopropylamine (5.0 mmol, 5.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv).

  • Reaction: Stir the reaction at room temperature for 3 hours.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel.[1]

Protocol 4: Heck Reaction using Pd(OAc)₂
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a base such as triethylamine (1.5 mmol, 1.5 equiv.) in an anhydrous solvent like DMF (5 mL).

  • Reaction: Seal the tube and heat to 120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The product is purified by column chromatography.

Mechanistic Overview

The catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The Buchwald-Hartwig amination involves oxidative addition, amine coordination/deprotonation, and reductive elimination.

G pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-M) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR¹R², Base) pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product

References

Unveiling the Potential of 2-Bromoquinoxaline Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Bromoquinoxaline derivatives as inhibitors of key enzymes implicated in various diseases. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and development efforts.

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a bromine atom at the 2-position of the quinoxaline ring has been shown to significantly influence the inhibitory potency and selectivity of these derivatives against various enzymatic targets. This guide focuses on the validation of this compound derivatives as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase, and Thymidine Phosphorylase (TP), with a broader look at the inhibitory potential of quinoxaline derivatives against Urease and Carbonic Anhydrase.

Quantitative Comparison of Inhibitory Activity

The inhibitory efficacy of this compound derivatives and other relevant compounds against their target enzymes is summarized below. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for evaluating the potency of an inhibitor.

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibitors

ASK1 is a key mediator of cellular stress responses, and its inhibition is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and non-alcoholic steatohepatitis.

CompoundSubstitution on QuinoxalineIC50 (nM)Reference CompoundIC50 (nM)
26e 6,7-dibromo30.17[1][2][3]GS-49976.0[1]
26b 6,7-dimethyl~70[1]MSC2032964A93[3][4]
26a 6-fluoro200-700[1]
26c 6,7-dichloro200-700[1]
26d 6,7-difluoro200-700[1]
30 6,7-(benzo-fused)~70[1]
Pim-1/2 Kinase Inhibitors

Pim kinases are crucial regulators of cell proliferation and survival, making them attractive targets in oncology.

CompoundSubstitution on QuinoxalinePim-1 IC50 (µM)Pim-2 IC50 (µM)Reference CompoundPim-1 IC50 (µM)
5c 6-chloro0.16[5]0.22SGI-17760.05[5]
5e 6-bromo0.16[5]0.58
Thymidine Phosphorylase (TP) Inhibitors

Thymidine phosphorylase is involved in nucleoside metabolism and angiogenesis, and its inhibitors are being explored as anticancer agents.

CompoundSubstitution on QuinoxalineIC50 (µM)Reference CompoundIC50 (µM)
25 3-(2,4-dichlorophenyl)3.20 ± 0.10[6][7]7-Deazaxanthine38.68 ± 1.12[6]
16 3-(4-bromophenyl)3.50 ± 0.20[6]
24 3-(3,4-dichlorophenyl)13.10 ± 0.30[6]
14 3-(4-chlorophenyl)13.20 ± 0.40[6]
1 3-(phenyl)13.60 ± 0.4[6]
15 3-(2-chlorophenyl)15.20 ± 0.50[6]
Urease and Carbonic Anhydrase Inhibitors

While specific data for this compound derivatives against urease and carbonic anhydrase is limited in the reviewed literature, quinoxaline and quinazolinone derivatives have shown inhibitory activity against these enzymes. For comparison, data for related heterocyclic compounds are presented.

Urease Inhibitors

Compound Class Example IC50 (µM) Reference Compound IC50 (µM)
Phenylurea-pyridinium hybrids - 4.08 - 6.20[8] Thiourea 23.00 ± 0.84[8]

| Benzoxazole derivatives | - | - | Thiourea | 21.86 ± 0.40 |

Carbonic Anhydrase (CA) Inhibitors (against hCA II)

Compound Class Example IC50 (µM) Ki (µM) Reference Compound Ki (nM)
Quinazolinone derivatives 4d 14.0 - 59.6[9] 14.25 ± 0.017[9] Acetazolamide (AAZ) 25.7[10]

| Quinoxaline 1,4-dioxide sulfonamides | 7g | - | 0.0422 (against CA IX)[10] | | |

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods found in the scientific literature.

ASK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human ASK1 enzyme

  • Substrate peptide (e.g., myelin basic protein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a background control.

  • Enzyme Addition: Dilute the ASK1 enzyme to the desired concentration in the kinase reaction buffer. Add 2 µL of the diluted enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Prepare a substrate/ATP mix in the kinase reaction buffer. Initiate the reaction by adding 2 µL of this mix to each well.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which in turn generates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Pim-1 Kinase Inhibition Assay (FRET-based Z'-LYTE Assay)

This assay is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

Materials:

  • Recombinant human Pim-1 enzyme

  • Ser/Thr 7 peptide substrate

  • ATP

  • Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • This compound derivatives (dissolved in DMSO)

  • Z'-LYTE Kinase Assay Kit (Thermo Fisher Scientific)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, prepare a 10 µL reaction volume per well containing the kinase buffer, 1 µM peptide substrate, the appropriate concentration of Pim-1 kinase, and the test compound at various concentrations.

  • ATP Addition: The final ATP concentration should be close to the Km value for Pim-1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Development: Add the development reagent from the kit to each well and incubate as per the manufacturer's protocol.

  • Termination: Stop the reaction by adding the stop reagent.

  • Fluorescence Reading: Measure the fluorescence ratio as per the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values from the dose-response curves.

Thymidine Phosphorylase (TP) Inhibition Assay (Spectrophotometric Method)

This assay measures the conversion of thymidine to thymine, which results in a change in absorbance at 290 nm.

Materials:

  • Thymidine phosphorylase (from E. coli)

  • Thymidine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • This compound derivatives (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a 200 µL reaction mixture containing 150 µL of potassium phosphate buffer, 20 µL of TP enzyme solution (e.g., 0.058 units/well), and 10 µL of the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of 1.5 mM thymidine to each well.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 290 nm for 10 minutes using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percent inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curves.

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride sodium hypochlorite)

  • Quinoxaline derivatives (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 625 nm

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 25 µL of urease solution and 5 µL of the test compound at various concentrations. Incubate at 30°C for 15 minutes.

  • Substrate Addition: Add 55 µL of urea solution to each well and incubate at 30°C for 30 minutes.

  • Color Development: Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well. Incubate at 37°C for 50 minutes.

  • Absorbance Measurement: Measure the absorbance at 625 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Thiourea is commonly used as a standard inhibitor.

Carbonic Anhydrase (CA) Inhibition Assay (Esterase Activity Assay)

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Quinoxaline derivatives (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Assay Preparation: To the wells of a 96-well plate, add 160 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 10 µL of hCA II solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of p-NPA solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time.

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percent inhibition is calculated, and IC50 values are determined from dose-response curves. Acetazolamide is a commonly used standard inhibitor.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a general experimental workflow are provided below to aid in understanding the mechanism of action and the process of inhibitor validation.

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, ER Stress, TNF-α) Trx_inactive Thioredoxin (inactive) Stress->Trx_inactive activates ASK1_active ASK1 (active) Stress->ASK1_active ASK1_inactive ASK1 (inactive) ASK1_inactive->ASK1_active activates MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation Inhibitor This compound Derivative Inhibitor->ASK1_active inhibits

Caption: The ASK1 signaling pathway is activated by various stress stimuli, leading to apoptosis and inflammation. This compound derivatives can inhibit this pathway by targeting active ASK1.

Pim1_Signaling_Pathway cluster_response Cellular Response Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activate Pim1 Pim-1 Kinase JAK_STAT->Pim1 induce expression BAD BAD (pro-apoptotic) Pim1->BAD phosphorylates (inactivates) p27 p27 (cell cycle inhibitor) Pim1->p27 phosphorylates (promotes degradation) Apoptosis_Inhibition Apoptosis Inhibition Cell_Cycle_Progression Cell Cycle Progression Inhibitor This compound Derivative Inhibitor->Pim1 inhibits

Caption: The Pim-1 signaling pathway, activated by cytokines, promotes cell survival and proliferation. This compound derivatives can block these effects by inhibiting Pim-1 kinase.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Screening In Vitro Enzyme Inhibition Screening Synthesis->Screening IC50 IC50 Determination (Dose-Response) Screening->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis feedback In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo

References

Unraveling the Biological Potency of Quinoxaline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of substituted quinoxaline isomers reveals that minor positional changes in substituent groups can lead to significant differences in their biological activities, including anticancer and antimicrobial effects. This guide provides a comparative analysis of these isomers, supported by experimental data, to aid researchers and drug development professionals in the design of more potent therapeutic agents.

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities. However, the precise positioning of substituents on the quinoxaline core or its appended moieties can dramatically influence their therapeutic efficacy. This guide synthesizes findings from various studies to offer a clear comparison of the biological activities of substituted quinoxaline isomers.

Positional Isomers: The Critical Impact of Substituent Placement

The location of a substituent on the quinoxaline ring system is a key determinant of its biological activity. Structure-activity relationship (SAR) studies have consistently shown that even a slight shift in the position of a functional group can alter the molecule's interaction with its biological target, leading to variations in potency.

For instance, in the realm of anticancer research, the position of electron-withdrawing groups has been shown to be critical. A review on anticancer quinoxalines highlights that the presence of a nitro group (an electron-withdrawing group) at the 7-position of the quinoxaline nucleus tends to decrease the compound's activity.[1] Similarly, the substitution pattern on a phenyl ring attached to the 2-position of the quinoxaline scaffold significantly impacts its anticancer properties, with electron-withdrawing groups on this phenyl ring also leading to diminished activity.[1]

In a study focused on the design of novel quinoxaline derivatives as anticancer agents, the placement of a chloro substituent on a phenylurea moiety attached to the quinoxaline core was found to be crucial. Specifically, a derivative with a chloro-substitution at the fourth position of the phenyl ring demonstrated excellent activity against MCF-7 and HCT116 cancer cell lines.[2]

Stereoisomers: A Tale of Two Geometries

Beyond positional isomerism, the spatial arrangement of atoms, or stereochemistry, also plays a pivotal role in the biological activity of quinoxaline derivatives. A notable example is the comparison between cis and trans isomers of certain quinoxaline compounds. One comprehensive review on anticancer quinoxalines explicitly states that for a pair of synthesized isomers, the trans isomer was found to be more active than the cis isomer.[1] This difference in activity is attributed to the distinct three-dimensional shapes of the isomers, which affects how they bind to their target proteins.

Comparative Biological Activity Data

To illustrate the impact of isomeric variations, the following table summarizes the anticancer activity of representative substituted quinoxaline isomers from a study by Newahie and coworkers. The study highlights how different substitutions on a phenylurea moiety attached to the quinoxaline core influence cytotoxicity against various cancer cell lines.

Compound IDR Group (Substitution on Phenyl Ring)HCT116 (IC50 in µM)HepG2 (IC50 in µM)MCF-7 (IC50 in µM)
VIIIa 4-H15.29.812.3
VIIIc 4-Cl2.511.59
VIIIe 4-CH38.414.110.8

Data sourced from a study on the synthesis and anticancer evaluation of novel quinoxaline derivatives.[2]

The data clearly indicates that the compound with a chloro-substituent at the para position of the phenyl ring (VIIIc ) exhibits significantly higher potency against the HCT116 colon cancer cell line compared to the unsubstituted analog (VIIIa ) and the methyl-substituted analog (VIIIe ).

Experimental Protocols

The biological activities of the compared quinoxaline derivatives were primarily assessed through in vitro cytotoxicity assays. A detailed methodology for a typical MTT assay used in these studies is provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HCT116, HepG2, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for a period of 48 to 72 hours.[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

The development and evaluation of quinoxaline isomers often follow a structured workflow, from synthesis to biological testing. The diagram below illustrates a typical experimental workflow for comparing the anticancer activity of quinoxaline isomers.

Quinoxaline Isomer Comparison Workflow Experimental Workflow for Comparing Quinoxaline Isomers cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Quinoxaline Isomers Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Comparison Comparative Analysis of IC50 Values IC50->Comparison SAR Structure-Activity Relationship (SAR) Elucidation Comparison->SAR

Caption: A typical workflow for the synthesis and comparative biological evaluation of quinoxaline isomers.

Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below depicts a simplified signaling pathway that is often targeted by these compounds.

Simplified Signaling Pathway Targeted Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Quinoxaline Quinoxaline Isomer Quinoxaline->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoxaline isomer.

References

A Comparative Computational Analysis of 2-Bromoquinoxaline Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of cross-coupling reactions involving heterocyclic compounds is paramount for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the reaction mechanisms of 2-Bromoquinoxaline in several key palladium-catalyzed cross-coupling reactions, supported by available experimental data and computational insights.

The reactivity of this compound is compared with its chloro-analogue, 2-chloroquinoxaline, in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as palladium-catalyzed cyanation. This analysis aims to provide a predictive framework for reaction outcomes and facilitate the strategic design of synthetic routes.

Executive Summary

Computational and experimental data consistently demonstrate that this compound exhibits higher reactivity compared to 2-Chloroquinoxaline in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy, which facilitates the rate-determining oxidative addition step. While specific quantitative comparisons for this compound are not always available for every reaction type, trends can be inferred from studies on analogous heterocyclic systems. This guide summarizes available data, provides detailed experimental protocols for representative reactions, and visualizes the underlying reaction mechanisms and workflows.

Comparative Data on Cross-Coupling Reactions

The following tables summarize quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation reactions involving 2-haloquinoxalines and related N-heterocycles. The data is compiled from various sources and serves to illustrate the general reactivity trends.

Table 1: Suzuki-Miyaura Cross-Coupling of 2-Haloquinoxalines
EntryHalogenArylboronic AcidCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
1Cl2-Tolylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF90 / 877[1]
2Cl4-Tolylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF90 / 875[1]
3Cl2-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF90 / 872[1]
4Cl4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF90 / 863[1]
5Cl4-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF90 / 862[1]

Data for 2,6-dichloroquinoxaline is presented as a proxy for 2-chloroquinoxaline reactivity.

Table 2: Buchwald-Hartwig Amination of 2-Halo-N-Heterocycles
EntrySubstrateAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
12-BromopyridineAnilinePd₂(dba)₃ / XPhosKOtBuToluene90 / 2>95 (conversion)
22-ChloropyridineAnilinePd₂(dba)₃ / XPhosKOtBuToluene90 / 2<5 (conversion)
36-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene100 / 1675 (selective amination at Br)[2]

Direct comparative data for 2-bromo and 2-chloroquinoxaline in Buchwald-Hartwig amination is limited in the available literature. Data for 2-halopyridines is provided to illustrate the general reactivity trend.

Table 3: Sonogashira Coupling of 2-Halo-N-Heterocycles
EntrySubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
12-Chloro-3-methoxyquinoxalinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80 / 1285
22-Iodo-4-bromo-quinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT / 292 (selective coupling at I)[3]
Table 4: Palladium-Catalyzed Cyanation of 2-Halo-N-Heterocycles
EntrySubstrateCyanide SourceCatalyst SystemSolventTemp. (°C) / Time (h)Yield (%)
12-BromopyridineK₄[Fe(CN)₆]Pd(OAc)₂ / dppfDMF140 / 1578
22-ChloropyridineK₄[Fe(CN)₆]Pd(OAc)₂ / dppfDMF140 / 15Traces

Reaction Mechanisms and Computational Insights

The increased reactivity of this compound over its chloro counterpart is rooted in the fundamental steps of the palladium-catalyzed cross-coupling catalytic cycles. The key differentiator is the oxidative addition of the haloquinoxaline to the Pd(0) catalyst, which is generally the rate-determining step.

Oxidative Addition: The Rate-Determining Step

Computational studies on related halo-N-heterocycles suggest that the energy barrier for the oxidative addition of a C-Br bond to a Pd(0) center is significantly lower than that for a C-Cl bond. This is a direct consequence of the weaker C-Br bond dissociation energy. For quinoxaline systems, the electron-deficient nature of the pyrazine ring further facilitates this step by lowering the energy of the transition state.

Oxidative_Addition cluster_legend Legend legend_Br C-Br Bond Cleavage legend_Cl C-Cl Bond Cleavage Reactants 2-Haloquinoxaline + Pd(0)L₂ TS_Br [TS_Br]‡ Reactants->TS_Br ΔG‡ (low) TS_Cl [TS_Cl]‡ Reactants->TS_Cl ΔG‡ (high) Product Oxidative Addition Product TS_Br->Product TS_Cl->Product Energy Relative Energy

Caption: Energy profile for the oxidative addition of 2-haloquinoxalines to a Pd(0) catalyst.

The diagram above illustrates the lower activation energy (ΔG‡) for the oxidative addition of this compound compared to 2-chloroquinoxaline, leading to a faster reaction rate.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for providing a baseline for further optimization. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature for halo-N-heterocycles.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Haloquinoxalines[1][4]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-haloquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., THF, approximately 4 mL per 0.5 mmol of the haloquinoxaline).

  • Reaction Conditions: Stir the reaction mixture at 90-120°C for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Haloquinoxalines
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and the base (e.g., KOtBu, 1.4 equiv).

  • Reagent Addition: Add the 2-haloquinoxaline (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous solvent (e.g., toluene, to make a 0.1 M solution).

  • Reaction Conditions: Seal the vial and stir the mixture at 90-110°C for the required time (typically 2-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Signaling Pathways and Logical Relationships

The palladium-catalyzed cross-coupling reactions discussed herein all proceed through a similar catalytic cycle, which can be visualized as a signaling pathway. Understanding this cycle is key to optimizing reaction conditions.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd OxAdd->Pd0 PdII R-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination/ Deprotonation (Buchwald) PdII->Transmetalation PdII_Nu R-Pd(II)-Nu(L₂) Transmetalation->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product ArX 2-Haloquinoxaline (Ar-X) ArX->OxAdd Nu Nucleophile (Ar'B(OH)₂, R'NH₂, R'C≡CH) Nu->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This diagram illustrates the key steps common to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions: oxidative addition, transmetalation (or its equivalent in amination), and reductive elimination. The efficiency of each step is influenced by the choice of halide, ligand, base, and solvent.

Conclusion

The computational and experimental evidence strongly supports the higher reactivity of this compound over 2-Chloroquinoxaline in palladium-catalyzed cross-coupling reactions. This is primarily due to the lower C-Br bond energy, which facilitates the rate-determining oxidative addition step. For researchers and drug development professionals, this means that reactions with this compound can often be performed under milder conditions, with lower catalyst loadings, and may exhibit broader substrate scope. However, the higher cost and potentially lower stability of bromo-derivatives are practical considerations. This guide provides a foundational understanding and practical protocols to aid in the strategic selection of starting materials and reaction conditions for the synthesis of functionalized quinoxaline derivatives. Further dedicated computational and experimental studies on this compound are warranted to provide more precise quantitative comparisons and a deeper mechanistic understanding.

References

A Comparative Guide to the Analytical Quantification of 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Bromoquinoxaline, a key intermediate in the synthesis of various pharmaceuticals, is of paramount importance. This guide provides an objective comparison of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Electrochemical Methods. This comparison is supported by representative experimental data and detailed methodologies to assist in the selection of the most suitable analytical approach for specific research needs.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the typical quantitative performance of each technique. It is important to note that while specific data for this compound is limited in publicly available literature, the presented data is based on closely related quinoxaline derivatives and serves as a reliable benchmark.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible SpectrophotometryElectrochemical Methods
Linearity Range 0.5 - 100 µg/mL0.1 - 10 µg/mL1 - 20 µg/mL0.1 - 10 µM
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 mg/kg0.1 - 0.5 µg/mL10 - 100 nM
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL0.05 - 0.5 µg/mL0.5 - 1.5 µg/mL0.05 - 0.5 µM
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%95 - 105%
Precision (% RSD) < 2%< 10%< 3%< 5%
Selectivity HighVery HighLow to ModerateHigh
Throughput HighModerateHighModerate to High
Cost ModerateHighLowLow to Moderate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for quinoxaline derivatives and can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

This method provides a robust and widely used approach for the quantification of this compound, offering good sensitivity and selectivity.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical standard of this compound

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically in the range of 254-320 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • For unknown samples, dissolve a known weight of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers very high selectivity and sensitivity, making it an excellent choice for the identification and quantification of this compound, especially in complex matrices.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of heterocyclic compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High purity helium as carrier gas

  • Analytical standard of this compound

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution.

  • For unknown samples, dissolve in a suitable solvent and filter before injection. If necessary, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to clean up the sample and concentrate the analyte.

UV-Visible Spectrophotometry

This technique is a simple, cost-effective, and rapid method for the quantification of this compound, particularly for routine analysis of relatively pure samples.

Instrumentation and Materials:

  • UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Analytical standard of this compound

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of different concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the unknown sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

Electrochemical Methods

Electrochemical sensors provide a sensitive and selective platform for the determination of this compound, often with the advantage of portability for in-field analysis.

Instrumentation and Materials:

  • Potentiostat/Galvanostat

  • Three-electrode system (e.g., Glassy Carbon Electrode as working electrode, Ag/AgCl as reference electrode, and Platinum wire as counter electrode)

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)

  • Analytical standard of this compound

Methodology (Differential Pulse Voltammetry - DPV):

  • Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute with the supporting electrolyte to prepare standard solutions.

  • Electrochemical Measurement:

    • Place the three-electrode system in the electrochemical cell containing the supporting electrolyte.

    • Record a blank DPV scan.

    • Add a known concentration of the this compound standard solution to the cell and record the DPV response. The potential window will depend on the reduction/oxidation potential of this compound.

    • Construct a calibration curve by plotting the peak current against the concentration of this compound.

  • Sample Analysis: Add the sample solution to the electrochemical cell containing the supporting electrolyte and record the DPV. The concentration of this compound is determined from the calibration curve.

Visualizing the Analytical Workflow

To better understand the logical flow of a typical analytical method validation process, the following diagram is provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_documentation 3. Documentation & Implementation define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method develop_protocol Develop Draft Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop implementation Implement for Routine Analysis sop->implementation

Caption: Workflow for analytical method validation.

Signaling Pathway of Quinoxaline Derivatives in Drug Development

While this compound is primarily a synthetic intermediate, the broader class of quinoxaline derivatives has been extensively studied for various biological activities, often involving the modulation of key signaling pathways implicated in diseases like cancer. The diagram below illustrates a generalized signaling pathway that can be targeted by quinoxaline derivatives.

Quinoxaline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Proliferation, Survival, Angiogenesis) mtor->gene_expression quinoxaline Quinoxaline Derivative quinoxaline->raf Inhibition quinoxaline->pi3k Inhibition quinoxaline->akt Inhibition transcription_factors->gene_expression

Caption: Generalized MAPK/ERK and PI3K/Akt signaling pathways targeted by quinoxaline derivatives.

A Comparative Guide to the Synthesis of 2-Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The efficient synthesis of specifically 2-substituted quinoxalines is crucial for the development of novel therapeutic agents. This guide provides a comparative overview of three prominent synthetic routes to 2-substituted quinoxalines, offering a cross-validation of their performance with supporting experimental data.

Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for three distinct methods for the synthesis of 2-substituted quinoxalines, enabling a direct comparison of their efficiency and reaction conditions.

MethodCatalyst/PromoterSolventTemperatureReaction TimeYield (%)
Method 1: Condensation with α,α-DibromoacetophenonesNoneEthanolReflux3 - 4 hours78 - 88%
Method 2: Pyridine-Catalyzed Condensation with Phenacyl BromidesPyridineTHFRoom Temperature2 - 3 hours82 - 92%
Method 3: Condensation with α-Hydroxy Ketones (Benzoin) - ThermalGlacial Acetic AcidGlacial Acetic AcidReflux2 hours96 - 98%
Method 3: Condensation with α-Hydroxy Ketones (Benzoin) - MicrowaveGlacial Acetic AcidGlacial Acetic AcidMicrowave Irradiation (450 W)3 minutes96%

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-substituted quinoxalines via the three compared methods.

Method 1: Condensation of o-Phenylenediamine with α,α-Dibromoacetophenones

This approach offers a convenient one-step synthesis under mild conditions.[1]

Materials:

  • α,α-Dibromoacetophenone derivative (1.5 mmol)

  • o-Phenylenediamine (3 mmol)

  • Ethanol (20 ml)

Procedure:

  • To a solution of the appropriate α,α-dibromoacetophenone (1.5 mmol) in ethanol (20 ml), add o-phenylenediamine (3 mmol).

  • Heat the reaction mixture under reflux for 3-4 hours.

  • Reduce the solvent volume by approximately half under vacuum.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid product and recrystallize from ethanol to obtain the pure 2-arylquinoxaline.

Method 2: Pyridine-Catalyzed Condensation of o-Phenylenediamine with Phenacyl Bromides

This method provides a simple and efficient synthesis at room temperature.[2]

Materials:

  • Phenacyl bromide derivative (1 mmol)

  • 1,2-Phenylenediamine derivative (1 mmol)

  • Pyridine (0.1 mmol)

  • Tetrahydrofuran (THF) (2 mL)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a stirred mixture of the phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), slowly add the 1,2-diamine (1 mmol) at room temperature.

  • Continue stirring for the time specified for the particular substrate (typically 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the pure 2-substituted quinoxaline.

Method 3: Condensation of o-Phenylenediamine with α-Hydroxy Ketones (Benzoin)

This reaction can be performed using either conventional heating or microwave irradiation, with the latter offering a significant reduction in reaction time.[3]

Materials:

  • α-Hydroxy ketone (e.g., Benzoin) (2 mmol)

  • o-Phenylenediamine (2 mmol)

  • Glacial Acetic Acid (10 mL for thermal, 2 mL for microwave)

  • Dichloromethane

  • Water

  • Anhydrous Calcium Chloride

  • Ethanol

Procedure (Thermal Method):

  • A mixture of the α-hydroxy ketone (2 mmol), o-phenylenediamine (2 mmol), and 10 mL of glacial acetic acid is heated to reflux for 2 hours.[3]

  • After cooling to room temperature, the reaction mixture is poured into cold water and extracted with dichloromethane (3 x 10 mL).[3]

  • The combined organic layers are dried with anhydrous calcium chloride, and the solvent is evaporated under reduced pressure.[3]

  • The crude product is recrystallized from ethanol to afford the pure 2,3-disubstituted quinoxaline.[3]

Procedure (Microwave Irradiation Method):

  • A mixture of the α-hydroxy ketone (2 mmol), o-phenylenediamine (2 mmol), and 2 mL of glacial acetic acid is irradiated in a microwave oven at a power output of 450 W for 3 minutes.[3]

  • After completion, the reaction mixture is poured into cold water and extracted with dichloromethane (3 x 10 mL).[3]

  • The extract is dried with calcium chloride, and the solvent is evaporated under reduced pressure.[3]

  • The crude product is recrystallized from ethanol to yield the pure 2,3-disubstituted quinoxaline.[3]

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate synthetic route based on key experimental considerations.

G Workflow for Selecting a Synthetic Route to 2-Substituted Quinoxalines cluster_0 Initial Considerations cluster_1 Method Selection cluster_2 Experimental Conditions cluster_3 Outcome Start Define Target 2-Substituted Quinoxaline Reagent_Availability Assess Reagent Availability (α,α-dibromoacetophenone vs. phenacyl bromide vs. α-hydroxy ketone) Start->Reagent_Availability Method1 Method 1: Condensation with α,α-Dibromoacetophenones Reagent_Availability->Method1 α,α-dibromo- acetophenone available Method2 Method 2: Pyridine-Catalyzed Condensation Reagent_Availability->Method2 Phenacyl bromide available Method3 Method 3: Condensation with α-Hydroxy Ketones Reagent_Availability->Method3 α-hydroxy ketone available Conditions1 Reflux in Ethanol (3-4 hours) Method1->Conditions1 Conditions2 Room Temperature in THF (2-3 hours) Method2->Conditions2 Conditions3 Reflux in Acetic Acid (2 hours) or Microwave (3 minutes) Method3->Conditions3 Product 2-Substituted Quinoxaline Conditions1->Product Conditions2->Product Conditions3->Product

References

Comparative study of different boronic acids in Suzuki coupling with 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of 2-Arylquinoxalines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, offering a powerful method for the formation of carbon-carbon bonds. For researchers engaged in the synthesis of novel therapeutic agents and functional materials, the quinoxaline scaffold represents a privileged heterocyclic motif due to its wide range of biological activities. The functionalization of this core, particularly at the 2-position, is of significant interest. This guide provides a comparative study of various boronic acids in the Suzuki coupling with 2-bromoquinoxaline, offering valuable insights into the impact of the boronic acid's electronic and steric properties on reaction efficiency. The experimental data presented herein, collated from studies on structurally similar heteroaryl halides, aims to facilitate the selection of appropriate coupling partners and the optimization of reaction conditions for the synthesis of a diverse library of 2-arylquinoxaline derivatives.

Performance Comparison of Boronic Acids

The choice of boronic acid significantly influences the yield of the Suzuki coupling reaction with this compound. The electronic nature of the substituent on the arylboronic acid plays a crucial role, with both electron-donating and electron-withdrawing groups demonstrating utility. Furthermore, the use of heteroarylboronic acids expands the accessible chemical space, enabling the synthesis of complex bi- and poly-heterocyclic systems.

The following table summarizes the performance of different boronic acids in Suzuki coupling reactions with a similar substrate, 2,6-dichloroquinoxaline. This data provides a strong predictive framework for the expected yields in the coupling with this compound.

Boronic AcidStructureCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid PhB(OH)₂Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~85-95%
4-Methoxyphenylboronic acid 4-MeO-C₆H₄-B(OH)₂Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~90-98%
4-Chlorophenylboronic acid 4-Cl-C₆H₄-B(OH)₂Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~80-90%
Thiophene-3-boronic acid C₄H₃S-B(OH)₂Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~75-85%

Note: The yields presented are based on studies with 2,6-dichloroquinoxaline and serve as a representative guide for the reactivity with this compound.

Experimental Protocols

A generalized and robust protocol for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids is provided below. Optimization of specific parameters such as catalyst loading, base, and reaction time may be necessary to achieve maximum yields for a particular boronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryl- or Heteroarylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound, the respective boronic acid, [Pd(dppf)Cl₂], and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoxaline.

Visualizations

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_activation Boronic Acid Activation A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E [Ar'-B(OH)3]- F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H R-B(OH)2 + Base -> [R-B(OH)3]- Experimental_Workflow start Start reagents Combine this compound, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: Extraction & Washing monitor->workup purify Purification: Column Chromatography workup->purify product Isolated 2-Arylquinoxaline purify->product

2-Bromoquinoxaline Derivatives: A Comparative Guide to a New Frontier in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, quinoxaline and its derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of the efficacy of 2-bromoquinoxaline derivatives against various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound and Related Derivatives

The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound with 2-bromo and 8-methoxy-coumarin substitution MCF-7 (Breast)55.0Staurosporine6.77 ± 0.41[1]
Benzo[g]quinoxaline with dibromo substitution (Compound 9) MCF-7 (Breast)8.84Doxorubicin2.01[2]
Quinoxaline-coumarin hybrid (Compound 1) MALME-M (Melanoma)%GI = 55.75--[3]
3-(chloroquinoxalin-2-yl)amino derivative (Compound XVa) HCT116 (Colon)4.4--[4]
Quinoxaline-based derivative (Compound IV) PC-3 (Prostate)2.11--[5]
Quinoxaline-based derivative (Compound IV) HepG2 (Liver)Not Specified--[5]
Quinoxaline-arylfuran derivative (QW12) HeLa (Cervical)10.58Nifuroxazide>20[6]
2,3-dialkenyl-substituted quinoxaline (Compound 4m) A549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

G cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Experimental workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population.

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: After treatment with the compounds for the desired time, both adherent and floating cells are collected, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. The cells are then stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with the PI staining solution in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Mechanism of Action: Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway.

A simplified representation of a potential apoptotic signaling pathway induced by a this compound derivative is shown below. Upon cellular stress induced by the compound, the expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated.[2] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.

G compound This compound Derivative stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax mito Mitochondrion bcl2->mito bax->mito permeabilization cytc Cytochrome c release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

A simplified intrinsic apoptosis signaling pathway.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel anticancer agents. The data presented in this guide highlight their potent cytotoxic activity against a range of cancer cell lines. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these compounds. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other potential anticancer drug candidates. The elucidation of their mechanisms of action, particularly the induction of apoptosis, provides a rational basis for their further development in preclinical and clinical settings.

References

A Comparative Analysis of 2-Bromoquinoxaline-Based Inhibitors: In-Silico Docking Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in-silico docking performance of 2-Bromoquinoxaline-based inhibitors against various key biological targets. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to provide valuable insights for rational drug design and development.

Quinoxaline scaffolds, particularly those halogenated at the 2-position, represent a promising class of heterocyclic compounds in medicinal chemistry. Their structural versatility allows for the design of potent and selective inhibitors for a range of protein targets implicated in diseases such as cancer and inflammation. In-silico molecular docking studies are pivotal in the early stages of drug discovery, offering a computational lens to predict the binding affinities and interaction modes of these inhibitors with their target proteins. This guide synthesizes data from various studies to provide a comparative overview of their potential.

Comparative Analysis of Binding Affinities

The following table summarizes key quantitative data from in-silico docking studies of quinoxaline derivatives against several important protein targets. This data provides a direct comparison of their predicted binding efficacy.

Target ProteinPDB IDQuinoxaline DerivativeBinding Affinity (kcal/mol)Reference
VEGFR-22OH4Compound I-12.13[1]
VEGFR-22OH4Compound II-11.93[1]
VEGFR-22OH4Compound III-15.63[1]
VEGFR-22OH4Compound IV-17.11[1]
EGFR4HJOCompound IVa-11.18[2][3]
EGFR4HJOCompound IVb-11.82[2][3]
EGFR4HJOCompound IVd-12.03[2][3]
EGFR4HJOCompound IVh-11.04[2][3]
EGFR1M17Not SpecifiedNot Specified[1]
COX-23LN1Not SpecifiedNot Specified[1]
p38α MAP KinaseNot SpecifiedCompound 4aNot Specified[4]
p38α MAP KinaseNot SpecifiedCompound 4dNot Specified[4]
Tubulin1SA0Compound 1B2-9.132[5]
Tubulin1SA0Compound 1C2-9.346[5]
Tubulin1SA0Colchicine (Control)-9.156[5]

Experimental Protocols

The methodologies employed in the cited in-silico docking studies are crucial for the interpretation of the presented data. A generalized workflow is outlined below, followed by specific protocols for different target proteins.

General Molecular Docking Workflow

A typical in-silico docking experiment involves several key steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[1] The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using a force field (e.g., CHARMM).[6] The 2D structures of the quinoxaline derivatives are drawn and converted to 3D, followed by energy minimization to obtain their most stable conformation.[1][6]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the docking search space.[6]

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each ligand within the active site.[3] These programs utilize algorithms to explore various ligand orientations and score them based on a function that estimates binding affinity.[3]

  • Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site of the receptor.[1] A root-mean-square deviation (RMSD) value of less than 2 Å between the docked and original ligand poses is generally considered a successful validation.[1]

  • Interaction Analysis: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.

Specific Protocols:
  • VEGFR-2 Docking: The crystal structure of VEGFR-2 (PDB ID: 2OH4) was utilized.[1] The three-dimensional structures of the quinoxaline derivatives were generated using ChemBioDraw Ultra 14.0 and subjected to energy minimization.[1] The prepared ligands were then docked into the active site of VEGFR-2 to predict their binding modes and affinities.[1]

  • Dual EGFR and COX-2 Docking: For the study of dual inhibitors, the crystal structures of EGFR (PDB ID: 1M17) and COX-2 (PDB ID: 3LN1) were used.[1] The docking studies were performed using the Discovery Studio software package.[1]

  • Tubulin Docking: The molecular docking of imidazo[1,2-a]quinoxaline derivatives was performed using the Glide docking protocol with Extra Precision (XP) mode.[5] The validation of the procedure was confirmed by re-docking the co-crystalized ligands into the tubulin-binding sites.[5]

Visualizing the Molecular Docking Workflow

The following diagram illustrates the general workflow of a molecular docking study, from initial preparation to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation p_prep Target Protein Preparation (from PDB) grid Grid Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (this compound Derivatives) docking Molecular Docking (e.g., AutoDock, Glide) l_prep->docking grid->docking validation Protocol Validation (Redocking, RMSD) docking->validation analysis Interaction Analysis (Binding Energy, Poses) validation->analysis

Caption: General workflow of a molecular docking study.

Signaling Pathway Context: The VEGFR-2 Pathway

Many this compound-based inhibitors are designed to target protein kinases involved in cancer cell signaling. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromoquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromoquinoxaline, a halogenated heterocyclic compound frequently utilized in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a combustible solid that is classified as a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation.[1][2] In the event of exposure, it is crucial to take immediate action.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Hazard Summary:

Hazard TypeClassificationPrecautionary Statements
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[1][2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for spill cleanup.[1]

Proper Disposal Procedures

As a brominated organic compound, this compound is categorized as a halogenated organic waste . This classification dictates the proper disposal pathway. The primary and recommended method of disposal is through incineration by a licensed and accredited hazardous waste disposal contractor.[1][3]

Step-by-Step Disposal Protocol:

  • Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, empty containers) in a designated, properly labeled hazardous waste container.

    • This container must be specifically marked for "Halogenated Organic Waste."

    • Crucially, do not mix halogenated waste with non-halogenated organic waste , as this complicates the disposal process and increases costs.

  • Container Management:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

    • The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Keep the waste container closed at all times except when adding waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • Provide them with an accurate inventory of the waste container's contents.

Important Considerations:

  • Spill Cleanup: In the event of a spill, wear appropriate PPE. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container. For large spills, evacuate the area and contact your EHS department immediately.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular laboratory glass or plastic waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Generate this compound Waste (e.g., excess reagent, contaminated materials) B Identify as Halogenated Organic Waste A->B C Select Designated 'Halogenated Waste' Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Segregate from Non-Halogenated Waste D->E F Store in Satellite Accumulation Area E->F G Ensure Container is Securely Closed F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Waste Transported by Licensed Contractor H->I J Incineration at a Permitted Facility I->J

References

Personal protective equipment for handling 2-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromoquinoxaline

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of this compound, a halogenated aromatic compound. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Assessment and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage. Inhalation or skin contact may also lead to irritation.[1][2][3] Therefore, stringent safety measures, including the use of appropriate Personal Protective Equipment (PPE), are mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended PPESpecifications & Best Practices
Eye & Face Chemical safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.[1][4]
Hand Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[1][4]
Body Laboratory coat or chemical-resistant coverallsA fully buttoned lab coat is the minimum requirement. For larger quantities or increased risk of splashing, chemical-resistant coveralls are advised.[1][3]
Respiratory NIOSH-approved respiratorTo be used in case of inadequate ventilation or when handling the powder form to avoid dust inhalation.[1][5] Ensure proper fit and cartridge selection.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound minimizes risks. The following step-by-step operational plan should be followed.

Preparation and Handling
  • Engineering Controls : All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Donning PPE : Before handling the compound, put on all required PPE as detailed in Table 1.

  • Weighing and Transfer : When weighing the solid, do so in a location that minimizes the potential for dust dispersion. Use a spatula for transfers and avoid creating dust.

  • Dissolving : If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

  • Hygiene Practices : Avoid all contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in the handling area.[1][7] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

Spill Management

In the event of a spill, evacuate the immediate area. For small spills, and only if properly trained and equipped, use an absorbent material to contain the spill. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation : All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Waste Classification : Due to its bromine content, this compound is classified as halogenated organic waste.[8]

  • Disposal Route : Do not dispose of this compound down the drain or in regular trash.[8] All waste must be disposed of through an approved hazardous waste management program.[1] Contact your institution's EHS office for specific collection and disposal procedures.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff disposal Dispose via EHS cleanup_waste->disposal cleanup_wash Wash Hands cleanup_doff->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Bromoquinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.